molecular formula C7H5F2NO3 B1311212 1,5-Difluoro-3-methoxy-2-nitrobenzene CAS No. 66684-61-5

1,5-Difluoro-3-methoxy-2-nitrobenzene

Cat. No.: B1311212
CAS No.: 66684-61-5
M. Wt: 189.12 g/mol
InChI Key: DXEGOHULGVHKCT-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-difluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEGOHULGVHKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438172
Record name 1,5-Difluoro-3-methoxy-2-nitrobenzene
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Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-61-5
Record name 1,5-Difluoro-3-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-methoxy-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene (CAS: 66684-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, imparts specific reactivity that makes it a key intermediate in the preparation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making this compound a point of interest for medicinal chemists.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 66684-61-5[1]
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [2]
Boiling Point 238 °C[1]
Density 1.414 g/mL[1]
Melting Point 60 °C[2]
Appearance Data not available
Solubility Data not available

Synthesis and Reactivity

Synthesis

A plausible synthetic route, based on general organic chemistry principles, is the nitration of 1,5-difluoro-3-methoxybenzene. This approach, however, would require careful control of reaction conditions to ensure the desired regioselectivity of the nitro group at the C2 position.

Hypothetical Synthetic Workflow:

G cluster_0 Synthesis of this compound 1_5_Difluoro_3_methoxybenzene 1,5-Difluoro-3-methoxybenzene Reaction Nitration 1_5_Difluoro_3_methoxybenzene->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Hypothetical workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group, a crucial transformation for introducing nitrogen-containing functionalities in drug synthesis.

  • Fluorine Atoms: The fluorine atoms activate the benzene ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles.

  • Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging.

Key Chemical Transformations:

G cluster_0 Reactivity of this compound Start This compound Reduction Reduction of Nitro Group Start->Reduction SNAr Nucleophilic Aromatic Substitution Start->SNAr Amine_Product 3,5-Difluoro-2-methoxyaniline Reduction->Amine_Product Substituted_Product Substituted Anisole Derivative SNAr->Substituted_Product G cluster_0 Role in Drug Discovery Building_Block This compound Derivatization Chemical Derivatization (e.g., Reduction, SNAr) Building_Block->Derivatization Library_Synthesis Library of Novel Compounds Derivatization->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization (SAR studies) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

References

In-Depth Technical Guide: 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating methoxy group, creates a distinct electronic environment that lends itself to a variety of chemical transformations. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 66684-61-5[1][2]
Molecular Formula C₇H₅F₂NO₃[1][3]
Molecular Weight 189.12 g/mol [1][3][4]
Melting Point 60 °C[4]
Boiling Point ~238 °C[5]
Density ~1.4 g/cm³
Solubility Low solubility in water; Soluble in common organic solvents such as ethanol, ether, and benzene.[6][7]

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic nitration of 1,5-difluoro-3-methoxybenzene. The electron-donating methoxy group directs the nitration to the ortho and para positions. Due to steric hindrance from the methoxy group and the adjacent fluorine atom, the major product is the desired 2-nitro isomer.

The reactivity of the molecule is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1_5_Difluoro_3_methoxybenzene 1,5-Difluoro-3-methoxybenzene Nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) 1_5_Difluoro_3_methoxybenzene->Nitration Product This compound Nitration->Product G cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start This compound (Building Block) Modification Chemical Modifications (e.g., Nitro Reduction, Nucleophilic Substitution) Start->Modification Library Diverse Chemical Library Modification->Library Screening High-Throughput Screening Library->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

References

1,5-Difluoro-3-methoxy-2-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene: Molecular Formula and Weight

This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound this compound, a substance of interest to researchers, scientists, and professionals in drug development. This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Composition and Weight

The fundamental characteristics of this compound are detailed in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules.

PropertyValue
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.117 g/mol [1]
Boiling Point 238 °C
Density 1.414 g/mL

The molecular weight is a sum of the atomic weights of all atoms in the molecule. The calculation based on the atomic weights of its constituent elements is as follows:

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u[2][3]

  • Hydrogen (H): 5 atoms × 1.008 u = 5.040 u[4][5]

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u[6][7]

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u[8][9]

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u[10][11]

Total Molecular Weight = 84.077 + 5.040 + 37.996 + 14.007 + 47.997 = 189.117 u

This calculated value is consistent with the experimentally determined molecular weight.

Structural Representation

To visualize the atomic arrangement and bonding within the molecule, a two-dimensional structural diagram is provided below. This representation is generated using the DOT language, illustrating the connectivity of the atoms in this compound.

molecular_structure cluster_benzene_ring C1 C1 C2 C2 C1->C2 F1 F C1->F1 1 C3 C3 C2->C3 NO2 NO₂ C2->NO2 2 C4 C4 C3->C4 OCH3 OCH₃ C3->OCH3 3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 F5 F C5->F5 5 C6->C1 H6 H C6->H6

Molecular structure of this compound.

References

An In-depth Technical Guide on the Structure and Crystallography of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and, where publicly available, the crystallographic properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its fluorinated structure enhancing metabolic stability and bioavailability in derivative molecules.[1] This document summarizes its key physicochemical properties and outlines a general synthetic approach, acknowledging the current lack of publicly available, detailed experimental protocols and crystallographic data for this specific molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-difluoro-2-nitroanisole, is a substituted aromatic nitro compound. Its core structure consists of a benzene ring functionalized with two fluorine atoms, a methoxy group, and a nitro group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅F₂NO₃[1][2]
Molecular Weight 189.12 g/mol [2]
CAS Number 66684-61-5[1]
Melting Point 60 °C[2]
Boiling Point 238 °C[1]
Density 1.414 g/mL[1]
SMILES COc1cc(F)cc(F)c1--INVALID-LINK--=O[2]
InChIKey DXEGOHULGVHKCT-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

General Nitration Procedure (Hypothetical for this compound):

A cooled mixture of concentrated sulfuric acid and nitric acid would be prepared. To this nitrating mixture, 1,5-difluoro-3-methoxybenzene would be added dropwise at a controlled temperature, typically between 0 and 10 °C, to prevent over-nitration and side reactions. After the addition is complete, the reaction mixture would be stirred for a specified period, allowing the electrophilic aromatic substitution to proceed. The reaction would then be quenched by pouring it over ice, followed by extraction of the organic product with a suitable solvent, such as dichloromethane or ethyl acetate. The organic layer would be washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash. The solvent would then be removed under reduced pressure to yield the crude product, which could be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Crystallography

As of the date of this publication, the single-crystal X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in public databases such as the Cambridge Structural Database (CSD). Therefore, a detailed discussion of its crystal packing and intermolecular interactions is not possible at this time.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not currently published in peer-reviewed literature. This section will be updated as such data becomes publicly available.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound, leading to the determination of its crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting start Starting Materials (e.g., 1,5-difluoro-3-methoxybenzene) reaction Nitration Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystallization Single Crystal Growth purification->crystallization publication Publication/Whitepaper spectroscopy->publication xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Solution & Refinement xrd->structure cif Crystallographic Information File (CIF) structure->cif cif->publication

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Conclusion

This compound is a compound of interest in medicinal and materials chemistry. While its basic physicochemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed experimental synthesis, crystallization protocols, and comprehensive crystallographic and spectroscopic data. Further research and publication in these areas would be highly beneficial to the scientific community, enabling a deeper understanding of its structural characteristics and facilitating its application in the development of new technologies and therapeutics.

References

A Technical Guide to the Physicochemical Properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document also outlines the standard experimental methodologies for determining these crucial physical properties.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical compound. The following table summarizes the key physical properties of this compound.

PropertyValue
Melting Point 60 °C[2]
Boiling Point 238 °C (at 760 mmHg)
Alternate Boiling Point 237.6 ± 35.0 °C[3]
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
CAS Number 66684-61-5[4]

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound requires precise experimental techniques. Below are detailed standard laboratory protocols for these measurements.

Melting Point Determination using the Capillary Method

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating oil (if using a Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing heating oil, making sure the top of the sample is below the oil level.

    • Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently.[5] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination using the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or wire

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[4]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (Thiele tube or aluminum block).[4]

  • Heating: The apparatus is heated slowly and uniformly.[4]

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Role in Synthetic Chemistry: An Experimental Workflow

This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules for pharmaceutical and agrochemical applications.[1] The presence of fluoro, methoxy, and nitro groups provides multiple reaction sites for further chemical transformations.

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate.

G Generalized Synthetic Workflow of this compound A This compound (Starting Material) B Chemical Transformation (e.g., Nucleophilic Substitution, Reduction) A->B C Intermediate Product B->C D Further Synthetic Steps C->D E Final Product (e.g., API, Agrochemical) D->E F Purification and Analysis E->F

References

Solubility Profile of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physical properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fluorinated organic compounds where the presence of fluorine can enhance metabolic stability and bioavailability.[1] Its utility in constructing complex molecules stems from the reactivity of its nitro and methoxy functional groups, which allow for further chemical transformations.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1][3]
Molecular Weight 189.117 g/mol [1]
Melting Point 60 °C[3]
Boiling Point 238 °C[1]
Density 1.414 g/mL[1]
CAS Number 66684-61-5[1][4][5]
Appearance Off-white to slight yellow solidguidechem.com

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene with a methoxy group. The following is a detailed experimental protocol based on reported synthesis methods.[6]

Materials:

  • 1,3,5-trifluoro-2-nitrobenzene

  • Methanol (MeOH)

  • Sodium metal (Na)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a 100 mL single-necked flask, add 60 mL of methanol. Cool the flask in an ice-water bath to 0-10 °C. Add sodium metal (2.6 g, 112.94 mmol) in portions while stirring until it is completely dissolved to obtain a 2N sodium methoxide solution in methanol.[6]

  • Reaction Setup: In a separate 250 mL three-necked flask, dissolve 1,3,5-trifluoro-2-nitrobenzene (10 g, 56.47 mmol) in 100 mL of methanol and stir to dissolve. Cool this solution to 0-5 °C.[6]

  • Reaction: Add the previously prepared sodium methoxide solution dropwise to the solution of 1,3,5-trifluoro-2-nitrobenzene. After the addition is complete, maintain the reaction mixture at this temperature for 2-3 hours.[6]

  • Work-up: Neutralize the reaction mixture by adding 2N HCl aqueous solution. Pour the reaction solution into 200 mL of purified water.[6]

  • Extraction: Extract the aqueous mixture three times with 100 mL of ethyl acetate. Combine the organic layers.[6]

  • Washing and Drying: Wash the combined organic phase twice with 100 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate for 30 minutes and then filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Stir the crude product with 30 mL of petroleum ether at room temperature and filter. Concentrate the filtrate under reduced pressure to yield an oily product. Further purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent. Collect the product fractions and concentrate under reduced pressure to obtain the final product.[6]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na_MeOH Sodium Metal in Methanol NaOMe_sol Sodium Methoxide Solution Na_MeOH->NaOMe_sol Dissolution at 0-10°C Start_mat 1,3,5-trifluoro-2-nitrobenzene in Methanol Reaction_mix Reaction Mixture Start_mat->Reaction_mix Addition of NaOMe at 0-5°C Neutralization Neutralization with HCl Reaction_mix->Neutralization Extraction Extraction with EtOAc Neutralization->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Purification Column Chromatography Washing_Drying->Purification Final_Product 1,5-Difluoro-3-methoxy- 2-nitrobenzene Purification->Final_Product

References

A Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the nitro and methoxy groups offer versatile handles for further chemical transformations.[1] Understanding the thermal stability and decomposition profile of such molecules is paramount for ensuring safe handling, storage, and processing, particularly in manufacturing and drug development, where thermal stress is a common factor. This document outlines the expected thermal behavior of this compound, drawing parallels from related compounds and providing standardized methodologies for its empirical investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[2][3]
Molecular Weight 189.12 g/mol [2]
Boiling Point 237.6 ± 35.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 97.5 ± 25.9 °C[3]

Predicted Thermal Stability and Decomposition

While specific data is absent for this compound, the thermal behavior of analogous compounds, such as other substituted nitrobenzenes and fluorinated nitroaromatics, can provide valuable insights. The thermal decomposition of nitroaromatic compounds is often an energetic process, influenced by the nature and position of substituents on the benzene ring.[4][5]

For instance, studies on nitrobenzene have shown that thermal decomposition can proceed through the cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide, or through intramolecular rearrangement to a phenoxy radical and nitric oxide.[6][7] The presence of electron-withdrawing groups, like fluorine, and an electron-donating group, like methoxy, on the benzene ring of this compound is expected to influence its decomposition pathway and onset temperature. It is anticipated that the decomposition of this compound will be an exothermic process.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are based on established methods for the analysis of energetic materials and related compounds.[8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, and enthalpy of decomposition.

Methodology:

  • A small sample of this compound (1-5 mg) is accurately weighed into an aluminum or gold-plated copper crucible.

  • The crucible is hermetically sealed to prevent volatilization before decomposition.

  • The sample is placed in the DSC instrument alongside an empty reference crucible.

  • The sample is heated at a constant rate (e.g., 2, 5, 10, and 15 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min.

  • The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

  • The onset temperature of the exothermic decomposition peak is taken as a measure of thermal stability.

  • The area under the decomposition peak is integrated to determine the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to study the kinetics of decomposition.

Methodology:

  • A sample of this compound (5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperature range and the mass of any non-volatile residue.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results sample This compound Sample weighing Accurate Weighing sample->weighing encapsulation Crucible Encapsulation weighing->encapsulation dsc Differential Scanning Calorimetry (DSC) encapsulation->dsc Heat at multiple rates tga Thermogravimetric Analysis (TGA) encapsulation->tga Heat at a constant rate dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data tga_data TGA Curve (Weight % vs. Temp) tga->tga_data kinetic_analysis Kinetic Analysis (e.g., Kissinger method) dsc_data->kinetic_analysis stability Thermal Stability Parameters (Tonset, Tpeak) dsc_data->stability thermodynamics Thermodynamic Parameters (ΔHd) dsc_data->thermodynamics kinetics Kinetic Parameters (Ea, A) kinetic_analysis->kinetics

Caption: Experimental workflow for thermal analysis.

Potential Decomposition Pathway

The decomposition of substituted nitrobenzenes can be complex. Based on literature for related compounds, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds. This would generate a difluoro-methoxy-phenyl radical and a nitrogen dioxide molecule. Subsequent reactions could involve intramolecular rearrangements and reactions with other molecules, leading to a variety of smaller gaseous products and a solid residue.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

decomposition_pathway cluster_initial Initial Decomposition Step cluster_secondary Secondary Reactions parent This compound radical1 Difluoro-methoxy-phenyl Radical parent->radical1 C-NO₂ bond cleavage no2 Nitrogen Dioxide (NO₂) parent->no2 C-NO₂ bond cleavage products Gaseous Products (e.g., CO, CO₂, H₂O, NOx) radical1->products residue Solid Residue radical1->residue no2->products

Caption: Hypothetical decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently unavailable, this guide provides a framework for its investigation based on the behavior of structurally related compounds. The proposed experimental protocols, utilizing DSC and TGA, will enable the determination of key thermal safety parameters. Understanding the thermal properties of this compound is crucial for its safe handling and for the development of robust manufacturing processes in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize the thermal decomposition pathway and kinetics of this important synthetic intermediate.

References

The Promising Horizon of 1,5-Difluoro-3-methoxy-2-nitrobenzene Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The aromatic compound 1,5-Difluoro-3-methoxy-2-nitrobenzene is emerging as a valuable scaffold in the synthesis of novel molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the existing research landscape surrounding its derivatives, targeting researchers, scientists, and drug development professionals. While direct studies on the biological activities of derivatives synthesized specifically from this compound are limited in publicly available literature, the known bioactivities of related fluorinated and nitroaromatic compounds provide a strong rationale for their investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Core Compound Profile

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring two fluorine atoms, a methoxy group, and a nitro group on a benzene ring, offers multiple reactive sites for the generation of diverse derivatives. The presence of fluorine is particularly noteworthy as it is known to enhance metabolic stability and bioavailability of drug candidates.[1]

Anticipated Biological Activities of Derivatives

The biological potential of derivatives of this compound can be inferred from the well-documented activities of structurally related chemical classes.

Anticancer Potential

Nitroaromatic compounds have demonstrated a wide spectrum of biological activities, including antineoplastic properties. The mechanism of action for many nitro compounds involves their reduction to produce cytotoxic reactive nitrogen species that can damage cancer cells. Furthermore, the incorporation of fluorine into organic molecules is a common strategy in the design of anticancer drugs, often leading to enhanced efficacy.

Antimicrobial Activity

Nitro-containing compounds are a cornerstone of antimicrobial therapy.[2] Their mode of action often involves the intracellular reduction of the nitro group to form radical species that are toxic to microorganisms. This process can lead to DNA damage and inhibition of essential cellular processes in bacteria, fungi, and protozoa. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and derivatives of this compound represent a promising, yet underexplored, avenue for the discovery of novel antimicrobial drugs.

Enzyme Inhibition

Fluorinated organic molecules are widely recognized for their ability to act as enzyme inhibitors. The unique electronic properties of fluorine can lead to strong and specific interactions with enzyme active sites. Derivatives of this compound could be designed to target specific enzymes implicated in disease pathways. The strategic placement of the difluoro-methoxy-nitrobenzene core could serve as a foundation for developing potent and selective enzyme inhibitors for various therapeutic targets.

Future Research Directions and Experimental Considerations

The synthesis of a library of derivatives from this compound is a logical and promising next step. Nucleophilic aromatic substitution reactions targeting the fluorine atoms or reduction of the nitro group to an amine, followed by further functionalization, would allow for the creation of a diverse set of novel compounds.

A general workflow for the synthesis and evaluation of these derivatives is proposed below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction1 Nucleophilic Aromatic Substitution (e.g., with amines, thiols) start->reaction1 reaction2 Reduction of Nitro Group start->reaction2 derivatives1 Amine/Thioether Derivatives reaction1->derivatives1 derivatives2 Aniline Intermediate reaction2->derivatives2 functionalization Further Functionalization (e.g., acylation, alkylation) derivatives2->functionalization final_derivatives Final Derivative Library functionalization->final_derivatives screening High-Throughput Screening final_derivatives->screening anticancer Anticancer Assays (e.g., MTT, Apoptosis) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) screening->antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar enzyme->sar lead_optimization Lead Optimization sar->lead_optimization

Fig. 1: Proposed workflow for synthesis and biological evaluation.
Experimental Protocols

While specific protocols for derivatives of this compound are not available, established methodologies for analogous compounds can be adapted.

General Procedure for Nucleophilic Aromatic Substitution: To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), the desired nucleophile (e.g., a primary or secondary amine, a thiol) and a base (e.g., K2CO3, Et3N) are added. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by extraction and purified by column chromatography.

General Procedure for Nitro Group Reduction: this compound is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like iron or tin in the presence of an acid, is added. The reaction is monitored until completion. The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding aniline derivative.

Biological Assays: Standard protocols for assessing anticancer activity (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis), antimicrobial activity (e.g., broth microdilution for Minimum Inhibitory Concentration - MIC), and enzyme inhibition (e.g., spectrophotometric or fluorometric assays) would be employed to evaluate the synthesized derivatives.

Conclusion

Although direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, the chemical nature of this starting material strongly suggests that its derivatives are promising candidates for drug discovery efforts. The presence of fluorine, a methoxy group, and a modifiable nitro group provides a rich chemical space for the generation of novel compounds with potential anticancer, antimicrobial, and enzyme-inhibiting properties. Further research into the synthesis and biological evaluation of these derivatives is highly warranted and could lead to the identification of new therapeutic agents.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluoro, methoxy, and nitro substituents in the polysubstituted aromatic compound, 1,5-Difluoro-3-methoxy-2-nitrobenzene. The interplay of these functional groups dictates the molecule's overall electronic properties, reactivity, and potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document collates available physicochemical data, discusses the theoretical underpinnings of the substituent effects based on inductive and resonance phenomena, and presents a plausible synthetic pathway. The synergistic and antagonistic electronic influences of the substituents create a unique chemical entity with distinct regions of electron density, which are crucial for its role in designing complex molecular architectures.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₅F₂NO₃[2][3]
Molecular Weight 189.12 g/mol [2][3]
CAS Number 66684-61-5[2]
Appearance Predicted to be a solid[4]
Boiling Point Estimated around 240 - 260 °C[4]
Density Estimated around 1.4 - 1.6 g/cm³[4]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]

Analysis of Electronic Substituent Effects

The electronic character of this compound is determined by the cumulative influence of its four substituents on the aromatic ring. These effects can be deconstructed into inductive and resonance effects.

Individual Substituent Effects

The following table outlines the individual electronic effects of the fluoro, methoxy, and nitro groups. Hammett constants (σ) are used to quantify the electron-donating or electron-withdrawing nature of substituents.

SubstituentInductive Effect (-I/+I)Resonance Effect (-R/+R)Overall Electronic EffectHammett Constant (σp)
Fluoro (-F) Strongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)Deactivating, Ortho-Para Directing+0.06
Methoxy (-OCH₃) Weakly Electron-Withdrawing (-I)Strongly Electron-Donating (+R)Activating, Ortho-Para Directing-0.27
Nitro (-NO₂) Strongly Electron-Withdrawing (-I)Strongly Electron-Withdrawing (-R)Strongly Deactivating, Meta Directing+0.78

Note: Hammett constants are context-dependent and can vary with the specific reaction and substitution pattern. The values presented are generally accepted for the para position and serve as a useful guide.

G substituent Substituent F Fluoro (-F) OMe Methoxy (-OCH₃) NO2 Nitro (-NO₂) inductive Inductive Effect resonance Resonance Effect overall Overall Effect I_F Strong -I F->I_F R_F Weak +R F->R_F O_F Deactivating Ortho-Para Director F->O_F I_OMe Weak -I OMe->I_OMe R_OMe Strong +R OMe->R_OMe O_OMe Activating Ortho-Para Director OMe->O_OMe I_NO2 Strong -I NO2->I_NO2 R_NO2 Strong -R NO2->R_NO2 O_NO2 Strongly Deactivating Meta Director NO2->O_NO2

Combined Electronic Effects in this compound

The net electronic effect on the benzene ring is a complex interplay of the individual contributions of the substituents.

  • Nitro Group (-NO₂): As the most powerful electron-withdrawing group, the nitro group at the C2 position significantly deactivates the entire ring towards electrophilic aromatic substitution. Its strong -I and -R effects create a substantial electron deficiency, particularly at the ortho and para positions relative to itself (C3, C1, and C5).

  • Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a strong activating group due to its potent +R effect, which donates electron density to the ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group (C2, C4, and C6). However, its activating effect is counteracted by the powerful deactivating nitro group.

  • Fluoro Groups (-F): The two fluoro groups at the C1 and C5 positions are deactivating due to their strong -I effect. While they do possess a weak +R effect, the inductive withdrawal is dominant.[5] This deactivation further reduces the overall electron density of the aromatic ring.

The logical relationship between these competing effects can be visualized as follows:

G Molecule This compound Nitro Nitro Group (-NO₂) Strong -I, Strong -R Molecule->Nitro Methoxy Methoxy Group (-OCH₃) Weak -I, Strong +R Molecule->Methoxy Fluoro Fluoro Groups (-F) Strong -I, Weak +R Molecule->Fluoro Deactivation Overall Ring Deactivation Nitro->Deactivation Dominant Deactivation Methoxy->Deactivation Partial Counteraction Fluoro->Deactivation Additive Deactivation Reactivity Altered Reactivity Profile Deactivation->Reactivity

Reactivity and Synthetic Implications

The highly electron-deficient nature of the aromatic ring in this compound makes it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, augmented by the two fluoro groups, activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated.

This inherent reactivity makes the molecule a versatile building block in organic synthesis. For instance, the fluoro groups can potentially be displaced by various nucleophiles, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds. This is a key feature for its application in the synthesis of pharmaceuticals and agrochemicals, where tailored molecular structures are often required.

Experimental Protocols: A General Synthetic Approach

G Start 1,3,5-Trifluorobenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 1,3,5-Trifluoro-2-nitrobenzene Nitration->Intermediate1 SNAr Nucleophilic Aromatic Substitution (CH₃ONa) Intermediate1->SNAr Product This compound SNAr->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Step 1: Nitration of 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene would be subjected to nitration using a mixture of nitric acid and sulfuric acid. The three activating (ortho, para-directing) but deactivating fluoro groups would direct the incoming nitro group to one of the equivalent positions (C2, C4, or C6).

Step 2: Nucleophilic Aromatic Substitution The resulting 1,3,5-Trifluoro-2-nitrobenzene would then undergo a nucleophilic aromatic substitution reaction with sodium methoxide. The strong activation by the nitro group would facilitate the displacement of one of the fluoro groups by the methoxide ion. The substitution is expected to occur at the C3 or C5 position, which are ortho and para to the nitro group and activated for nucleophilic attack.

Step 3: Purification The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C-F, C-O, NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a molecule of significant interest for synthetic chemists due to its unique electronic properties. The powerful electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating methoxy group, creates a highly polarized aromatic system. This electronic arrangement deactivates the ring towards electrophilic attack but renders it susceptible to nucleophilic substitution, making it a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Further experimental and computational studies are warranted to fully elucidate the spectroscopic and reactive properties of this compound.

References

An In-depth Technical Guide to the Health and Safety of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1,5-Difluoro-3-methoxy-2-nitrobenzene. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from product specifications and SDSs of structurally similar chemicals to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃MySkinRecipes[1]
Molecular Weight 189.12 g/mol Stenutz[2]
Boiling Point 238 °CMySkinRecipes[1]
Melting Point 60 °CStenutz[2]
Density 1.414 g/mLMySkinRecipes[1]
Appearance Not specified; likely a solid at room temperature given the melting point.
Solubility Sparingly soluble in water. Soluble in most organic solvents like diethyl ether, benzene, and alcohol.Based on data for Nitrobenzene[3]

Toxicological Information

HazardDataCompoundSource
Acute Oral Toxicity (LD50) 590 mg/kg [Mouse]NitrobenzeneScienceLab.com[4]
Acute Oral Toxicity (LD50) 780 mg/kg [Rat]NitrobenzeneScienceLab.com[4]
Hazard Statements (GHS) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H227: Combustible liquid.1-Fluoro-3-nitrobenzeneSigma-Aldrich[5]
Potential Health Effects The substance is toxic to blood, kidneys, lungs, liver, and mucous membranes.NitrobenzeneScienceLab.com[4]
Carcinogenicity May cause cancer (Carc. 1B).Benzene, 1-methoxy-4-nitro-Evaluation statement - 14 December 2023[6]

Note: The toxicological properties of this compound have not been fully investigated. Based on the data for similar compounds, it should be handled as a potentially toxic substance.

Hazard Identification and Safety Precautions

Based on the available data for structurally related nitrobenzene compounds, this compound should be treated as a hazardous chemical.

GHS Hazard Statements (Presumed based on similar compounds):

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H331: Toxic if inhaled.[9]

  • H335: May cause respiratory irritation.[8]

  • H350: May cause cancer.[6]

  • H227: Combustible liquid.[5]

Precautionary Statements (Presumed based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][10]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][10]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

Experimental Protocols

Detailed experimental protocols for handling this compound are not available. The following are generalized best-practice procedures based on safety data sheets for similar hazardous chemicals.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[7][11]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

    • Avoid inhalation of dust or vapors.[8]

    • Take measures to prevent the buildup of electrostatic charge.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustible material. Containers may explode when heated.[7] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound, from initial assessment to emergency response.

SafetyWorkflow Safety Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_preparation 2. Preparation & Handling cluster_response 3. Emergency Response ReviewSDS Review SDS of Similar Compounds IdentifyHazards Identify Potential Hazards (Toxicity, Flammability) ReviewSDS->IdentifyHazards leads to AssessRisks Assess Risks for Specific Experiment IdentifyHazards->AssessRisks informs SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->SelectPPE determines SafeHandling Follow Safe Handling Procedures SelectPPE->SafeHandling PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) PrepareWorkArea->SafeHandling Spill Spill SafeHandling->Spill Potential Incident Exposure Personal Exposure SafeHandling->Exposure Potential Incident Fire Fire SafeHandling->Fire Potential Incident Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid FireExtinguish Use Appropriate Extinguisher Fire->FireExtinguish Notify Notify Supervisor & Emergency Services FirstAid->Notify Evacuate->Notify FireExtinguish->Notify

Caption: Logical workflow for handling this compound safely.

References

In-Depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial availability, physicochemical properties, and detailed, plausible experimental protocols for its synthesis, purification, and analysis. Furthermore, it illustrates its central role as a versatile building block in drug discovery workflows.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of suppliers, typically at a purity of 97% or higher. The compound's fluorine and nitro functional groups make it a valuable precursor for developing novel fluorinated organic compounds, which are known to exhibit enhanced metabolic stability and bioavailability.[1]

Below is a summary of key data points for research and procurement purposes:

PropertyValueSource
CAS Number 66684-61-5[1]
Molecular Formula C₇H₅F₂NO₃[1][2]
Molecular Weight 189.12 g/mol [1][2]
Boiling Point 238 °C[1]
Density 1.414 g/mL[1]
Storage Room temperature, dry conditions[1]

Table 1: Physicochemical Properties of this compound

A selection of commercial suppliers for this compound with a minimum purity of 97% is provided below. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurityNotes
MySkinRecipes97%Available in various quantities.
ChemUniverse97%Available in various quantities.
BLDpharm≥97%Check for current stock.
ChemicalBook≥97%Multiple suppliers listed.

Table 2: Commercial Suppliers of this compound (97% Purity)

Experimental Protocols

Synthesis: Nitration of 3,5-Difluoroanisole

The most probable synthetic route to this compound is through the electrophilic nitration of 3,5-difluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directing. In this case, the directing effects of the methoxy and fluorine groups are synergistic, favoring substitution at the 2, 4, and 6 positions. The steric hindrance from the methoxy group and the two fluorine atoms would likely favor nitration at the less hindered 2-position.

Materials:

  • 3,5-Difluoroanisole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3,5-difluoroanisole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluoroanisole in sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[3]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[3]

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The purification of substituted aromatic isomers can be challenging due to their similar polarities.[4] A combination of techniques may be necessary to achieve high purity.

Recrystallization:

  • Attempt recrystallization of the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to induce crystallization of the desired isomer.

Flash Chromatography:

  • If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, may be used to separate the isomers. Careful selection of the eluent system and a slow gradient are crucial for successful separation.[4]

Preparative HPLC:

  • For achieving the highest purity (≥97%), preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a viable option, especially for separating isomers with very similar polarities.[4]

Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the purification steps. A reverse-phase C18 column with a UV detector is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the compound and to identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the molecule and to confirm the regiochemistry of the nitration.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-F bonds.

Role in Drug Discovery and Development

While there is no direct evidence of this compound being involved in specific signaling pathways, its significance lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

The presence of the nitro group provides a synthetic handle for further transformations. For instance, the nitro group can be readily reduced to an amine, which can then be used to introduce a wide range of functionalities through amide bond formation, sulfonylation, or the construction of heterocyclic rings. This versatility makes this compound a valuable starting material in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Below is a logical workflow illustrating the utility of this compound in a typical drug discovery pipeline.

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Generation for SAR Studies cluster_2 Screening and Optimization A This compound B Reduction of Nitro Group A->B C Corresponding Aniline Derivative B->C D Amide Coupling / Sulfonylation / etc. C->D E Diverse Library of Analogs D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Figure 1: Logical workflow for the utilization of this compound in drug discovery.

This diagram illustrates a common pathway where the starting material is first functionalized to a more reactive intermediate (the aniline derivative). This intermediate then serves as the scaffold for generating a diverse library of compounds. These compounds are subsequently screened to identify "hits" with desired biological activity, which are then further optimized to produce a potential drug candidate.

References

Spectroscopic Profile of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1,5-Difluoro-3-methoxy-2-nitrobenzene. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their own characterization of this molecule.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₅F₂NO₃ and a molecular weight of approximately 189.12 g/mol . The strategic placement of electron-withdrawing fluorine and nitro groups, alongside the electron-donating methoxy group on the benzene ring, results in a unique electronic environment that influences its chemical reactivity and spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous fluorinated and nitrated aromatic compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~4.0Singlet (s)N/A-OCH₃
¹H~7.2 - 7.5Triplet of doublets (td) or Multiplet (m)J(H,F) ≈ 8-10, J(H,F) ≈ 2-3Aromatic CH (position 4)
¹H~6.9 - 7.2Triplet of doublets (td) or Multiplet (m)J(H,F) ≈ 8-10, J(H,F) ≈ 2-3Aromatic CH (position 6)
¹³C~160 - 165 (d)Doublet (d)¹J(C,F) ≈ 240-260C-F (positions 1, 5)
¹³C~145 - 150Singlet (s)N/AC-NO₂ (position 2)
¹³C~155 - 160Singlet (s)N/AC-OCH₃ (position 3)
¹³C~110 - 120 (dd)Doublet of doublets (dd)²J(C,F) ≈ 20-30, ⁴J(C,F) ≈ 3-5Aromatic CH (positions 4, 6)
¹³C~55 - 65Singlet (s)N/A-OCH₃
¹⁹F~(-110) - (-125)Multiplet (m)J(F,H) ≈ 8-10, J(F,F) ≈ 2-5Aromatic C-F

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2950 - 2850C-H stretch-OCH₃
~1600 - 1580C=C stretchAromatic Ring
~1550 - 1500 & ~1350 - 1300N-O asymmetric & symmetric stretchNitro (-NO₂)
~1250 - 1200C-O-C asymmetric stretchMethoxy (-OCH₃)
~1100 - 1000C-F stretchAryl-Fluoride
Table 3: Predicted Mass Spectrometry (MS) Data
m/z (predicted)Ion Fragment (predicted)Interpretation
189[M]⁺Molecular Ion
173[M - O]⁺Loss of an oxygen atom from the nitro group
159[M - NO]⁺Loss of nitric oxide from the nitro group
143[M - NO₂]⁺Loss of the nitro group
131[M - O - CH₃ - F]⁺Complex fragmentation pathway
114[M - NO₂ - CH₃]⁺Loss of nitro and methyl groups
75[C₆H₃F]⁺Fluorinated benzene fragment

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the compound's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: wide spectral width to encompass potential chemical shifts of fluorinated aromatic compounds, and a suitable number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine through-space proximities between ¹H and ¹⁹F nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly when coupled with liquid chromatography.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 1,5-Difluoro- 3-methoxy-2-nitrobenzene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, HRMS) Purification->MS Structure_Validation Structure Validation and Spectra Assignment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Reporting Data Reporting and Archiving Structure_Validation->Data_Reporting Final_Report Final_Report Data_Reporting->Final_Report Final Technical Report

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the nitration of 1,3-difluoro-5-methoxybenzene. The procedure is based on established methodologies for the nitration of substituted benzene rings.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution (nitration) of 1,3-difluoro-5-methoxybenzene. The methoxy group is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. The two fluorine atoms are deactivating groups but are also ortho, para-directors. In this specific substrate, the positions ortho to the methoxy group (C2 and C6) are the most activated and sterically accessible, leading to the desired product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 1,3-Difluoro-5-methoxybenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid. While stirring, cool the sulfuric acid to 0-5 °C. To this, add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature of the mixture is maintained between 0-5 °C.

  • Reaction: To the pre-cooled nitrating mixture, add 1,3-difluoro-5-methoxybenzene dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

ParameterValue
Reactants
1,3-Difluoro-5-methoxybenzene1.0 equivalent
Concentrated H₂SO₄ (98%)3.0 - 5.0 equivalents
Concentrated HNO₃ (70%)1.1 - 1.5 equivalents
Reaction Conditions
Temperature0 - 5 °C
Reaction Time1 - 2 hours
Work-up & Purification
Extraction SolventDichloromethane or Ethyl Acetate
Purification MethodColumn Chromatography/Recrystallization
Expected Yield 70 - 85% (based on similar reactions)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product arrow arrow prep_acid Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C add_reactant Add 1,3-Difluoro-5-methoxybenzene dropwise at 0-5 °C prep_acid->add_reactant stir Stir for 1-2 hours at 0-5 °C add_reactant->stir quench Quench with Ice Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify by Chromatography/Recrystallization evaporate->purify product 1,5-Difluoro-3-methoxy- 2-nitrobenzene purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Application Note and Protocol: Regioselective Nitration of 1,5-Difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1,5-difluoro-3-methoxy-2-nitrobenzene, a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. This protocol outlines a regioselective nitration of 1,5-difluoro-3-methoxybenzene, a critical step for introducing a nitro group that serves as a versatile handle for further chemical modifications.

Introduction

Electrophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The nitration of substituted benzenes, such as 1,5-difluoro-3-methoxybenzene, is a key transformation that introduces a nitro (-NO2) group onto the aromatic nucleus. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In the case of 1,5-difluoro-3-methoxybenzene, the methoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO2+), to the position ortho to the methoxy group and meta to the two fluorine atoms.

This protocol is adapted from established procedures for the nitration of similar fluorinated and methoxylated benzene derivatives and is designed to be a reliable method for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,5-Difluoro-3-methoxybenzeneC₇H₆F₂O144.12145-1481.2
This compoundC₇H₅F₂NO₃189.122381.414

Experimental Protocol

Materials:

  • 1,5-Difluoro-3-methoxybenzene (3,5-Difluoroanisole)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a calculated volume of concentrated nitric acid to a stirred, ice-cooled volume of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction. The typical molar ratio of nitric acid to sulfuric acid is 1:2.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,5-difluoro-3-methoxybenzene in a minimal amount of a suitable inert solvent like dichloromethane, or use it neat if it is a liquid at the reaction temperature. Cool the flask in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 1,5-difluoro-3-methoxybenzene over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers in a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

Mandatory Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1,5-Difluoro-3-methoxybenzene Concentrated HNO₃ Concentrated H₂SO₄ nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0°C) reagents->nitrating_mix reaction_setup Reaction Setup (Substrate at 0-5°C) reagents->reaction_setup addition Slow Addition of Nitrating Mixture nitrating_mix->addition reaction_setup->addition stirring Stir at 0-10°C (1-2 hours) addition->stirring quench Quench on Ice stirring->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry & Evaporate wash->dry purification Purification (Recrystallization or Chromatography) dry->purification product This compound purification->product

Caption: Experimental workflow for the nitration of 1,5-difluoro-3-methoxybenzene.

References

Application Notes: 1,5-Difluoro-3-methoxy-2-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of complex molecules for medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, provides multiple reactive sites for strategic chemical modifications. The presence of fluorine is known to enhance the metabolic stability and bioavailability of drug candidates, making this scaffold particularly attractive for drug discovery programs.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Key Chemical Transformations

The chemical reactivity of this compound is primarily dictated by its functional groups, which allow for two key transformations crucial for the elaboration of complex molecular architectures:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atoms excellent leaving groups for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and alcohols, to build diverse molecular scaffolds.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine under various conditions. This newly formed amino group serves as a key handle for subsequent functionalization, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.

These two transformations can be performed sequentially to generate highly decorated aromatic cores that are central to the structure of many targeted therapeutics.

Application in the Synthesis of Kinase Inhibitors

A prominent application of fluorinated nitroaromatic building blocks is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The structural motifs derived from this compound are found in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical pathway that is frequently dysregulated in human cancers.[2][3]

A notable example is the synthesis of Omipalisib (GSK2126458), a potent and selective dual inhibitor of PI3K and mTOR.[4][5][6] While the reported synthesis of Omipalisib utilizes a brominated pyridine derivative, the synthetic strategy is directly analogous to the potential applications of this compound. The core strategy involves the sequential functionalization of the aromatic ring through SNAr and nitro group reduction.

Biological Activity of Omipalisib (GSK2126458)

The following table summarizes the potent inhibitory activity of Omipalisib, demonstrating the therapeutic potential of molecules synthesized from similar fluorinated nitroaromatic building blocks.

TargetKi (nM)
PI3Kα0.019[6][7][8]
PI3Kβ0.13[6][7][8]
PI3Kδ0.024[6][7][8]
PI3Kγ0.06[6][7][8]
mTORC10.18[6][7][8]
mTORC20.3[6][7][8]

Experimental Protocols

The following are generalized protocols for the key chemical transformations of this compound, based on established synthetic methodologies for related compounds.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of one of the fluorine atoms with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or MeCN, add the desired amine (1.1 eq) and DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of an acid.

Materials:

  • Substituted 5-Fluoro-3-methoxy-2-nitroaniline derivative (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium Chloride (NH4Cl) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Celite

Procedure:

  • To a suspension of the nitroaromatic compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq) or a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate to give the desired aniline derivative, which can often be used in the next step without further purification.

Visualizing the Application in a Biological Context

The following diagrams illustrate the synthetic utility of this compound and the biological pathway targeted by the resulting inhibitors.

G start This compound snar Nucleophilic Aromatic Substitution (e.g., with an amine) start->snar intermediate1 Mono-substituted Nitroaromatic Intermediate snar->intermediate1 reduction Nitro Group Reduction (e.g., Fe/NH4Cl) intermediate1->reduction intermediate2 Functionalized Aniline Intermediate reduction->intermediate2 coupling Further Functionalization (e.g., Sulfonylation, Amidation) intermediate2->coupling final_product Bioactive Molecule (e.g., Kinase Inhibitor) coupling->final_product

Caption: Synthetic workflow using this compound.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Growth, Proliferation, Survival akt->proliferation mtorc1->proliferation mtorc2 mTORC2 mtorc2->akt Phosphorylation inhibitor Omipalisib (PI3K/mTOR Inhibitor) inhibitor->pi3k inhibitor->mtorc1 inhibitor->mtorc2

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and highly versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for a range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. The application of this and similar building blocks in the development of potent kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The provided protocols and diagrams serve as a guide for researchers to harness the synthetic potential of this important intermediate.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a versatile building block in medicinal chemistry and agrochemical research. The presence of two fluorine atoms activated by a strong electron-withdrawing nitro group makes this compound highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The methoxy group further influences the regioselectivity of these reactions.

Overview and Regioselectivity

This compound is a valuable intermediate for the synthesis of complex aromatic compounds. The two fluorine atoms are potential leaving groups in SNAr reactions. The fluorine atom at the C1 position, being ortho to the strongly electron-withdrawing nitro group, is significantly more activated and is the primary site for nucleophilic substitution. The fluorine at the C5 position is meta to the nitro group and is therefore considerably less reactive. This inherent regioselectivity allows for the selective monosubstitution at the C1 position under controlled reaction conditions.

Key Features:

  • High Reactivity: The nitro group strongly activates the aromatic ring towards nucleophilic attack.

  • Regioselectivity: Preferential substitution occurs at the C1 position (ortho to the nitro group).

  • Versatility: A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with common classes of nucleophiles. Researchers should optimize these conditions for specific substrates and desired outcomes.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 5-fluoro-3-methoxy-2-nitroaniline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, ACN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Reaction with Alcohol/Phenol Nucleophiles

This protocol describes the synthesis of ether derivatives.

Materials:

  • This compound

  • Alcohol or phenol

  • Base (e.g., NaH, potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

  • Add the base (1.2 eq) portion-wise at 0 °C.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are representative examples and actual results may vary.

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
PiperidineK₂CO₃DMF8041-(5-Fluoro-3-methoxy-2-nitrophenyl)piperidine>90
MorpholineK₂CO₃DMSO8044-(5-Fluoro-3-methoxy-2-nitrophenyl)morpholine>90
N-MethylpiperazineEt₃NACN6061-(5-Fluoro-3-methoxy-2-nitrophenyl)-4-methylpiperazine85-95
ThiophenolNaHTHFrt35-Fluoro-3-methoxy-2-nitrophenyl phenyl sulfide80-90
Phenolt-BuOKDMF10085-Fluoro-3-methoxy-2-nitrophenoxybenzene70-80
MethanolNaHTHF60121,5-Dimethoxy-3-fluoro-2-nitrobenzene60-70

Visualizations

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine ortho to the nitro group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

General mechanism of the SNAr reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the SNAr reactions described in the protocols.

Workflow A Reaction Setup (Reactants, Solvent, Base) B Reaction Monitoring (TLC) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Typical experimental workflow for SNAr reactions.

Regioselectivity Determinants

The regioselectivity of the SNAr reaction on this compound is primarily governed by the electronic effects of the substituents.

Regioselectivity Substrate This compound Nitro NO2 Group (Strong Electron-Withdrawing) Substrate->Nitro Fluorine1 F at C1 (ortho to NO2) Substrate->Fluorine1 Fluorine5 F at C5 (meta to NO2) Substrate->Fluorine5 Methoxy OCH3 Group (Electron-Donating) Substrate->Methoxy Nitro->Fluorine1 Strongly Activates Nitro->Fluorine5 Weakly Activates Outcome Preferential Substitution at C1 Fluorine1->Outcome

Factors influencing regioselectivity.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,5-difluoro-3-methoxy-2-nitrobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine, methoxy, and nitro substituents. The following sections detail the expected reactivity, experimental procedures, and key considerations for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The use of fluorinated and electronically diverse substrates like this compound offers access to novel chemical entities with potentially enhanced pharmacological or material properties. The fluorine atoms can improve metabolic stability and binding affinity, while the nitro and methoxy groups provide handles for further functionalization.

This document provides a representative protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for related electron-deficient and sterically hindered aryl halides.

Data Presentation: Reaction Parameters and Expected Outcomes

Given the specific substitution pattern of this compound, careful selection of reaction parameters is crucial for achieving high yields. The electron-withdrawing nature of the nitro group and two fluorine atoms activates the aryl core towards oxidative addition to the palladium catalyst. However, steric hindrance from the ortho-nitro group and the potential for competing side reactions necessitates optimized conditions. Below is a summary of typical reaction conditions and expected yields based on couplings of similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101670-80
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (4:1)902465-75
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O (10:1)1001280-90
52-Thienylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane/H₂O (5:1)951860-70

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for a broad range of arylboronic acids and generally provides good to excellent yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure using a Tetrakis(triphenylphosphine)palladium(0) Catalyst

This protocol utilizes a common and readily available palladium catalyst and is suitable for less sterically demanding arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Flush the flask with an inert gas.

  • Add degassed DME (8 mL) and degassed water (2 mL).

  • Heat the mixture to reflux (approximately 90 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 18-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the pure product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide 1,5-Difluoro-3-methoxy- 2-nitrobenzene (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (90-110 °C, 12-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Complete purification Purify Crude Product (Flash Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

applications in agrochemical and pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To create detailed Application Notes and Protocols on a topic with dual , a specific subject is required. The initial request is broad. Therefore, this response will focus on a well-known class of compounds that fits this description: Substituted Pyridines .

Substituted pyridines are crucial building blocks in the synthesis of a wide range of agrochemicals (herbicides, insecticides, fungicides) and pharmaceuticals (antihistamines, anti-ulcer drugs, antivirals). This document will provide an overview of their applications, data on specific examples, and a detailed protocol for a common synthetic route.

Application Notes: Substituted Pyridines in Synthesis

Substituted pyridine derivatives are heterocyclic compounds that serve as versatile intermediates. Their importance stems from their presence in numerous biologically active molecules. In the agrochemical sector, they are key components of pesticides and herbicides due to their ability to interact with specific biological targets in pests and weeds. In the pharmaceutical industry, the pyridine ring is a common scaffold in drugs targeting a wide array of diseases, owing to its ability to form hydrogen bonds and its overall stability.

A prominent example is 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate for both the insecticide Chlorpyrifos and the herbicide Haloxyfop. Similarly, various pyridinecarboxylic acids are precursors to both pharmaceuticals and agrochemicals.

Quantitative Data on Key Pyridine Intermediates

The following table summarizes key substituted pyridine intermediates and their applications in both the agrochemical and pharmaceutical fields, along with relevant physical data.

Intermediate NameStructureMelting Point (°C)Boiling Point (°C)Agrochemical Application (Example Product)Pharmaceutical Application (Example Product)
2-ChloropyridineCl-C₅H₄N-170Precursor for insecticides (e.g., Chlorpyrifos)Precursor for antihistamines (e.g., Chlorpheniramine)
2,6-DichloropyridineCl₂-C₅H₃N87-89191Intermediate for herbicidesStarting material for various active pharmaceutical ingredients
3-Picoline (3-Methylpyridine)CH₃-C₅H₄N-18144Precursor for Niacin (Vitamin B3) and herbicidesSynthesis of anti-ulcer drugs (e.g., Lansoprazole)
2-Amino-4-methylpyridine(CH₃)(NH₂)-C₅H₃N96-99227Intermediate for fungicidesPrecursor for various kinase inhibitors

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyridine from 2-Aminopyridine

This protocol outlines a standard laboratory procedure for the synthesis of 2-chloropyridine, a key intermediate, via a Sandmeyer-type reaction.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 10 g of 2-aminopyridine in 50 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of 7.5 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Sandmeyer Reaction:

    • In a separate beaker, prepare a solution of 15 g of copper(I) chloride in 30 mL of concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a 20% NaOH solution until it is slightly alkaline.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

    • The crude 2-chloropyridine can be further purified by distillation.

Visualizations

Below are diagrams illustrating the synthesis workflow and the logical relationship of substituted pyridines as intermediates.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification A 2-Aminopyridine D Diazotization (0-5 °C) A->D B HCl, NaNO2 B->D C CuCl E Sandmeyer Reaction (50-60 °C) C->E D->E Diazonium Salt F Crude 2-Chloropyridine E->F G Purification (Distillation) F->G H Pure 2-Chloropyridine G->H

Caption: Workflow for the synthesis of 2-Chloropyridine.

G cluster_intermediate Central Intermediate cluster_applications End Product Applications A Substituted Pyridine B Agrochemicals (e.g., Herbicides, Insecticides) A->B Synthesis Route 1 C Pharmaceuticals (e.g., Antihistamines, Antivirals) A->C Synthesis Route 2

Caption: Role of substituted pyridines as central intermediates.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 1,5-Difluoro-3-methoxy-2-nitrobenzene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using 1,5-difluoro-3-methoxy-2-nitrobenzene as a key starting material. The protocols outlined below leverage the unique reactivity of this scaffold to construct molecules with features common to potent and selective kinase inhibitors.

Introduction

The this compound scaffold is a valuable starting point in medicinal chemistry for the development of kinase inhibitors. The presence of two fluorine atoms, activated by the strongly electron-withdrawing nitro group, facilitates sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, regioselective introduction of various amine-containing fragments, which are crucial for interacting with the ATP-binding site of kinases. The methoxy group can also play a role in modulating the physicochemical properties and metabolic stability of the final compounds.

This document details a synthetic strategy to produce a library of potential kinase inhibitors based on a 2,4-diaminopyrimidine core, a common "hinge-binding" motif in many approved kinase inhibitors. The protocols are designed to be adaptable, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR).

Synthetic Strategy Overview

The overall synthetic approach is a three-step process designed to construct a core kinase inhibitor structure. This involves an initial SNAr reaction to introduce a side chain, followed by reduction of the nitro group to an aniline, and finally, a second SNAr reaction to form the 2,4-diaminopyrimidine core.

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 Intermediate 1 (Substituted Nitroaniline) step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 intermediate2 Intermediate 2 (Substituted Diamine) step2->intermediate2 step3 Step 3: Second SNAr with 2,4-Dichloropyrimidine intermediate2->step3 final_product Final Product (Kinase Inhibitor) step3->final_product bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) final_product->bio_eval

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-4-fluoro-2-methoxy-6-nitroanilines (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of one of the fluorine atoms on the starting material with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., 4-aminopiperidine, morpholine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (K₂CO₃ or DIPEA) to the mixture.

  • Add the desired amine dropwise at room temperature.

  • Stir the reaction mixture at 60-80°C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-substituted-4-fluoro-2-methoxy-6-nitroaniline.

Protocol 2: Reduction of the Nitro Group to form N¹-substituted-5-fluoro-3-methoxyphenylene-1,2-diamine (Intermediate 2)

This protocol details the reduction of the nitro group of Intermediate 1 to the corresponding aniline.

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend Intermediate 1 in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diamine product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of Final Kinase Inhibitor via Coupling with 2,4-Dichloropyrimidine

This protocol describes the final step, where the newly formed aniline (Intermediate 2) is coupled with 2,4-dichloropyrimidine to generate the 2,4-diaminopyrimidine core structure.

Materials:

  • Intermediate 2 (from Protocol 2) (1.0 eq)

  • 2,4-Dichloropyrimidine (1.05 eq)

  • DIPEA or triethylamine (TEA) (3.0 eq)

  • 2-Propanol (Isopropanol) or n-Butanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve Intermediate 2 in 2-propanol or n-butanol in a round-bottom flask.

  • Add 2,4-dichloropyrimidine and the base (DIPEA or TEA).

  • Heat the reaction mixture to reflux (80-120°C, depending on the solvent) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (e.g., using a DCM/methanol gradient) or by preparative HPLC to obtain the pure kinase inhibitor.

Data Presentation

The following tables present hypothetical, yet representative, inhibitory activity data for kinase inhibitors containing a difluoro-methoxyphenyl moiety, which could be synthesized using the protocols described above. This data is intended to provide a context for the potential efficacy of such compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
KDI-DFM-001EGFR15
KDI-DFM-001VEGFR2250
KDI-DFM-002Aurora Kinase A8
KDI-DFM-002Aurora Kinase B150
KDI-DFM-003ALK22
KDI-DFM-003c-MET450

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineIC₅₀ (µM)
KDI-DFM-001A431 (EGFR overexpressing)0.12
KDI-DFM-001HUVEC (VEGF-stimulated)2.5
KDI-DFM-002HCT116 (Colon Cancer)0.05
KDI-DFM-003H3122 (ALK-positive NSCLC)0.25

Key Signaling Pathways

The following diagrams illustrate two major signaling pathways, the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer and are common targets for kinase inhibitors.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression leads to

Caption: The MAPK/ERK Signaling Pathway.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression mTORC1->CellCycle PTEN PTEN PTEN->PIP3 inhibits

Application Notes and Protocols for Investigating the Anticancer Mechanism of 1,5-Difluoro-3-methoxy-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the synthesis and mechanism of action of 1,5-Difluoro-3-methoxy-2-nitrobenzene derivatives as anticancer agents are not extensively available in the public domain. The following application notes and protocols are based on the known anticancer activities of structurally related compounds containing fluoro, methoxy, and nitro-aromatic moieties. These notes provide a foundational framework for researchers to design and conduct experiments to elucidate the potential anticancer effects of novel derivatives of this compound.

Introduction

The chemical scaffold this compound serves as a versatile starting material for the synthesis of novel pharmaceutical compounds. The presence of fluorine can enhance metabolic stability and bioavailability, while the nitro and methoxy groups offer sites for further chemical modifications to create a diverse library of derivatives.[1] Structurally similar compounds have demonstrated a range of anticancer activities, suggesting that derivatives of this scaffold are promising candidates for anticancer drug discovery.

Potential mechanisms of action for novel derivatives could include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many anticancer agents containing anilino-moieties (which can be synthesized from nitroaromatics) are known to inhibit RTKs like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.

  • Disruption of Microtubule Dynamics: Certain fluorinated compounds act as microtubule-disrupting agents, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The introduction of specific functional groups can trigger programmed cell death through intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins.

  • DNA Damage and PARP Inhibition: Nitroaromatic compounds have been implicated in causing DNA damage and inhibiting DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound derivatives and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Activation Akt->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Derivative This compound Derivative Derivative->RTK Inhibition Derivative->Tubulin Inhibition of Polymerization

Caption: Hypothetical Signaling Pathways Targeted by Derivatives.

G start Synthesize Derivatives of This compound cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) mechanism->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo

Caption: General Experimental Workflow for Evaluation.

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Derivative 1MCF-7 (Breast)
Derivative 1A549 (Lung)
Derivative 1HeLa (Cervical)
Derivative 2MCF-7 (Breast)
Derivative 2A549 (Lung)
Derivative 2HeLa (Cervical)
Positive Control (e.g., Doxorubicin)MCF-7 (Breast)

Table 2: Apoptosis Induction by Lead Compound (e.g., Derivative 1)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)-
Derivative 10.5 x IC50
Derivative 11 x IC50
Derivative 12 x IC50
Positive Control

Table 3: Cell Cycle Analysis of Cells Treated with Lead Compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)-
Derivative 10.5 x IC50
Derivative 11 x IC50
Derivative 12 x IC50
Positive Control

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the lead compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • Lead compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the lead compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the lead compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • Lead compound

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the lead compound as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the lead compound on the expression and activation of key proteins in targeted signaling pathways.

Materials:

  • Cancer cell line

  • Lead compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the lead compound for the desired time. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein expression levels between treated and untreated cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of 3,5-difluoroanisole?

A1: The starting material, 3,5-difluoroanisole, has two types of substituents influencing the position of the incoming nitro group. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the fluorine atoms (-F) are deactivating, ortho, para-directors. The directing effects are as follows:

  • Methoxy group (-OCH₃): Strongly directs to positions 2, 4, and 6.

  • Fluorine atoms (-F): Weakly direct to the positions ortho and para to themselves.

Given that the 3 and 5 positions are occupied by fluorine, the methoxy group will primarily direct the nitration to the 2, 4, and 6 positions. The fluorine atoms will also direct to these same positions. The position between the two fluorine atoms (position 4) is sterically hindered. Therefore, the major product expected is This compound , with potential formation of the 4-nitro and 6-nitro isomers as byproducts.

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions during the nitration of 3,5-difluoroanisole include:

  • Polynitration: Introduction of more than one nitro group onto the aromatic ring. This is more likely at higher temperatures or with a large excess of the nitrating agent.

  • Oxidation: The methoxy group can be susceptible to oxidation by the strong nitric acid/sulfuric acid mixture, especially at elevated temperatures. This can lead to the formation of phenolic byproducts or ring-opening products.

  • Formation of Isomers: As discussed in Q1, the formation of 1,5-difluoro-3-methoxy-4-nitrobenzene and 1,5-difluoro-3-methoxy-6-nitrobenzene are potential side reactions. The relative amounts of these isomers will depend on the reaction conditions.

Q3: How can I minimize the formation of dinitrated byproducts?

A3: To minimize dinitration, it is crucial to control the reaction temperature and the stoichiometry of the nitrating agent. Running the reaction at a lower temperature (e.g., 0-5 °C) and using a slight excess (e.g., 1.05-1.2 equivalents) of nitric acid are recommended. Slow, dropwise addition of the nitrating agent to the solution of 3,5-difluoroanisole also helps to maintain a low concentration of the nitronium ion and reduce the likelihood of a second nitration event.

Q4: What is a suitable method for purifying the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective in removing impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A non-polar/polar solvent system such as hexanes/ethyl acetate can be used to separate the desired product from isomers and other byproducts.

  • Selective Reduction and Extraction: Dinitro aromatic compounds can be selectively reduced to nitroamines, which can then be separated from the desired mononitro compound by acid extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, concentrated nitric and sulfuric acids. 2. Ensure the reaction is allowed to warm to the appropriate temperature after the addition of the nitrating agent. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Formation of multiple isomers. 4. Oxidation of the starting material.1. Increase reaction time or slightly increase the amount of nitrating agent. 2. Optimize extraction and purification procedures. 3. Optimize reaction temperature to favor the formation of the desired isomer. 4. Maintain a low reaction temperature during the addition of the nitrating agent.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of the starting material or product. 2. Reaction temperature too high.1. Ensure the reaction is carried out at the recommended low temperature. 2. Add the nitrating agent slowly and with efficient stirring to dissipate heat.
Presence of Multiple Spots on TLC (indicating multiple products) 1. Formation of regioisomers. 2. Dinitration or other side reactions.1. Optimize the reaction temperature and choice of nitrating agent to improve regioselectivity. 2. Use a milder nitrating agent if possible. Control stoichiometry and temperature carefully. Purify the mixture using column chromatography.
Difficulty in Isolating the Product 1. Product is an oil. 2. Emulsion formation during aqueous workup.1. If the product is an oil, use extraction followed by column chromatography for purification. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative method based on general procedures for the nitration of activated aromatic compounds. Optimization may be required to achieve the best results.

Materials:

  • 3,5-Difluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.05 equivalents) to pre-chilled (0 °C) concentrated sulfuric acid (2-3 volumes relative to the starting material) with stirring. Keep the mixture in an ice bath.

  • Reaction Setup: Dissolve 3,5-difluoroanisole (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice-salt bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 3,5-difluoroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution (Hypothetical Data)

Temperature (°C)Yield of 2-nitro isomer (%)Yield of 4-nitro isomer (%)Yield of Dinitro products (%)
-107515<1
070202
1065255
25553010

Note: This data is hypothetical and for illustrative purposes to show the general trend of how temperature can affect the product distribution in nitration reactions.

Visualizations

Experimental Workflow

Technical Support Center: Regioselectivity in the Nitration of Difluoromethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of difluoromethoxybenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when nitrating a difluoromethoxybenzene derivative?

The difluoromethoxy (-OCHF₂) group is an ortho, para-directing group. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can delocalize into the aromatic ring, increasing electron density at the ortho and para positions. However, due to the strong inductive electron-withdrawing effect of the two fluorine atoms, the -OCHF₂ group is also deactivating, meaning the reaction will be slower compared to benzene. Typically, a mixture of ortho and para isomers is expected, with the para isomer often favored due to reduced steric hindrance.

Q2: My nitration reaction is giving a low yield of the desired para-nitro product and a high proportion of the ortho-isomer. How can I improve para-selectivity?

Achieving high para-selectivity can be challenging. Here are several strategies to consider:

  • Steric Hindrance: If the position ortho to the -OCHF₂ group is sterically hindered by another substituent, this will naturally favor nitration at the para position.

  • Choice of Nitrating Agent: Bulky nitrating agents can increase steric hindrance at the ortho position, thereby favoring the para product.

  • Use of Zeolite Catalysts: Solid acid catalysts like zeolite Hβ have been shown to enhance para-selectivity in the nitration of other aromatic compounds.[1][2][3][4] The confined environment within the zeolite pores can sterically favor the formation of the less bulky para-substituted transition state.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, although this may also decrease the overall reaction rate.

Q3: I am observing a significant amount of an unexpected byproduct where the -OCHF₂ group or another substituent has been replaced by a nitro group. What is happening?

This side reaction is known as ipso-substitution. It occurs when the electrophile (NO₂⁺) attacks the carbon atom already bearing a substituent. This is more likely to happen if the substituent can stabilize the resulting carbocation. In the nitration of certain difluoromethoxy-substituted aromatic aldehydes, ipso-substitution of the aldehyde group has been observed, especially when the reaction is complicated by other electronic factors on the ring.[6][7][8] To minimize ipso-substitution, consider using milder nitrating agents and lower reaction temperatures.

Q4: The nitration of my aniline derivative containing a difluoromethoxy group is failing or giving complex mixtures. What should I do?

Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture can lead to oxidation of the amino group or the formation of anilinium ions.[9] The -NH₃⁺ group is a strong meta-director, leading to undesired isomers. The recommended strategy is a three-step process:

  • Protect the amino group: Acetylate the amino group to form an acetanilide. The acetamido group (-NHCOCH₃) is an ortho, para-director and is less prone to oxidation.

  • Nitrate the protected compound: Perform the nitration on the acetanilide.

  • Deprotect the amino group: Hydrolyze the acetamido group back to an amino group under acidic or basic conditions.[9]

Q5: What are the standard conditions for nitrating a difluoromethoxybenzene ring?

A common and effective method is using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[10] The reaction is typically performed at low temperatures (e.g., 0-25 °C) to control the exothermic reaction and improve selectivity.[6][7][11]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. The substrate is strongly deactivated by multiple electron-withdrawing groups.1. Ensure the use of concentrated H₂SO₄ to generate the nitronium ion. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use a more potent nitrating system (e.g., fuming HNO₃) or increase the reaction time.
Formation of Di-nitro or Poly-nitro Products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Stoichiometry of the nitrating agent is too high.1. Maintain a low temperature (e.g., 0-10 °C) using an ice bath. 2. Monitor the reaction by TLC and quench it once the starting material is consumed. 3. Use a stoichiometric amount (or slight excess) of nitric acid.
Ipso-Substitution Observed The position of an existing substituent (e.g., -CHO) is electronically activated and sterically accessible.1. Use milder nitrating conditions (e.g., acetyl nitrate or lower temperature). 2. If possible, modify the substrate to block the ipso position or alter the electronic effects.
Poor ortho/para Ratio Insufficient steric or electronic differentiation between the ortho and para positions.1. Employ a bulkier nitrating agent. 2. Investigate the use of shape-selective zeolite catalysts (e.g., Hβ, H-mordenite).[1][5] 3. Lower the reaction temperature.
Oxidation of Substrate (e.g., Anilines, Phenols) The substrate is sensitive to strong oxidizing acids.1. For anilines, protect the amino group as an acetamide before nitration.[9] 2. For phenols, use milder conditions such as dilute nitric acid.

Quantitative Data on Regioselectivity

The following table summarizes reported yields and isomer distributions for the nitration of various difluoromethoxybenzene derivatives under standard HNO₃/H₂SO₄ conditions.

SubstrateReaction ConditionsProduct(s)Isomer RatioTotal YieldReference
o-DifluoromethoxybenzaldehydeHNO₃, H₂SO₄, 0-5 °C5-(Difluoromethoxy)-2-nitrobenzaldehydeSingle Isomer90%[6]
3,4-Bis(difluoromethoxy)benzaldehydeHNO₃, H₂SO₄, 5-10 °C3,4-Bis(difluoromethoxy)-6-nitrobenzaldehydeSingle Isomer78%[6][7][8]
O-DifluoromethylvanillinHNO₃, H₂SO₄, < 0 °C2-Nitro- & 6-Nitro-O-difluoromethylvanillin2 : 375%[6][7]
4-(Difluoromethoxy)anilineHNO₃, H₂SO₄, 20-25 °C4-(Difluoromethoxy)-2-nitroanilineMajor IsomerN/A[11]

Experimental Protocols

Protocol 1: Nitration of 3,4-Bis(difluoromethoxy)benzaldehyde[6][7][8]

This protocol is based on the selective nitration where the nitro group is directed to the position para to one -OCHF₂ group and ortho to the other.

Materials:

  • 3,4-Bis(difluoromethoxy)benzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 1.0 eq of 3,4-bis(difluoromethoxy)benzaldehyde in concentrated sulfuric acid. Cool the mixture to 0-5 °C.

  • Slowly, add a pre-cooled mixture of 1.1 eq of concentrated nitric acid and a small amount of concentrated sulfuric acid dropwise to the reaction flask.

  • Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • For further purification, the crude product can be recrystallized or purified by column chromatography. The structure of the product, 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde, can be confirmed by ¹H NMR.

Visual Guides

Reaction Mechanism and Directing Effects

G cluster_activation Step 1: Generation of Electrophile cluster_attack Step 2: Electrophilic Attack cluster_directing Regioselectivity: -OCHF₂ is an o,p-Director cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O substrate Difluoromethoxy- benzene Derivative arenium_ion Arenium Ion Intermediate (Resonance Stabilized) substrate->arenium_ion + NO₂⁺ ortho_attack Attack at Ortho Position (Favored) arenium_ion->ortho_attack para_attack Attack at Para Position (Highly Favored) arenium_ion->para_attack meta_attack Attack at Meta Position (Disfavored) arenium_ion->meta_attack final_product Nitrated Product ortho_attack->final_product + HSO₄⁻ - H₂SO₄ para_attack->final_product + HSO₄⁻ - H₂SO₄ G start Start: Poor ortho/para ratio in nitration q1 Is the reaction temperature low (e.g., 0-5 °C)? start->q1 a1_no Action: Lower the reaction temperature and monitor the reaction. q1->a1_no No a1_yes Action: Evaluate nitrating agent. q1->a1_yes Yes q2 Are you using a standard HNO₃/H₂SO₄ mixture? a1_no->q2 a1_yes->q2 a2_no Action: Re-evaluate. Consider alternative nitrating agents like AcONO₂. q2->a2_no No a2_yes Action: Consider catalyst options. q2->a2_yes Yes end_bad End: Further optimization needed a2_no->end_bad q3 Is enhancing para-selectivity the primary goal? a2_yes->q3 a3_yes Action: Experiment with shape-selective catalysts like Zeolite Hβ. q3->a3_yes Yes a3_no Action: Re-evaluate substrate. Can steric hindrance be increased at ortho position? q3->a3_no No end_good End: Regioselectivity Improved a3_yes->end_good a3_no->end_bad

References

Technical Support Center: Purification of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,5-Difluoro-3-methoxy-2-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: Low yield of purified product after purification.

Potential Cause Suggested Solution
Incomplete reaction or side reactions: The synthesis of this compound from 1,3,5-trifluoro-2-nitrobenzene and sodium methoxide may not have gone to completion, or side products may have formed.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.- Control the reaction temperature carefully, as side reactions can be temperature-dependent.
Loss of product during workup: The product may be partially soluble in the aqueous phase during extraction or washing steps.- Ensure the pH of the aqueous layer is neutral before extraction with an organic solvent like ethyl acetate.[1]- Minimize the volume of water used for washing.- Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.[1]
Inefficient extraction: The product may not be fully extracted from the aqueous layer.- Perform multiple extractions (e.g., 3 times) with a suitable organic solvent such as ethyl acetate to ensure complete removal of the product from the aqueous phase.[1]
Product loss during solvent removal: The product may be volatile and lost during evaporation under reduced pressure.- Use a rotary evaporator with controlled temperature and pressure to avoid excessive evaporation.
Suboptimal column chromatography: The product may not have been fully separated from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.- Optimize the solvent system for column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]- Ensure proper packing of the chromatography column to avoid channeling.
Product loss during recrystallization: If recrystallization is used, the product may have significant solubility in the cold solvent.- Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to maximize crystal formation.

Problem 2: Presence of impurities in the final product.

Potential Impurity Identification and Removal
Unreacted 1,3,5-trifluoro-2-nitrobenzene: The starting material for the synthesis.- Identification: Can be detected by TLC, GC-MS, or NMR spectroscopy.- Removal: Can be separated by column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[1]
Isomeric byproducts: Formation of other positional isomers of difluoro-methoxy-nitrobenzene.- Identification: HPLC and GC-MS are effective techniques for separating and identifying isomers.- Removal: Careful column chromatography with an optimized solvent system is crucial for separating isomers.
Residual solvents: Solvents used in the reaction or workup (e.g., methanol, ethyl acetate, petroleum ether).- Identification: Can be identified by 1H NMR spectroscopy.- Removal: Can be removed by drying the final product under high vacuum.
Salts: Inorganic salts from the workup procedure (e.g., sodium chloride, sodium sulfate).- Identification: Usually insoluble in the organic product and can be observed as a separate phase or solid.- Removal: Ensure the organic phase is properly washed with water and dried over an anhydrous drying agent like sodium sulfate before solvent evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: A common and effective method involves a workup procedure followed by column chromatography. The workup typically includes neutralization, extraction with an organic solvent, washing, and drying.[1] The crude product is then often purified by flash column chromatography on silica gel using a non-polar/polar solvent system like petroleum ether/ethyl acetate.[1]

Q2: How can I monitor the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for assessing the purity of nitroaromatic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities. For routine checks during purification, Thin Layer Chromatography (TLC) is a quick and convenient method.

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: this compound can exist as an oily product.[1] If you are expecting a solid and have an oil, it could be due to the presence of impurities that are depressing the melting point. Further purification by column chromatography may be necessary. It is also possible that the compound is a low-melting solid or a viscous oil at room temperature.

Q4: What are the key parameters to control during column chromatography for this compound?

A4: The key parameters are the choice of stationary phase (silica gel is common), the eluent system, and the column loading. A typical eluent system is a mixture of petroleum ether and ethyl acetate in a 10:1 ratio.[1] It is important to load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band and good separation.

Quantitative Data

The following table summarizes typical data for the purification of this compound based on a literature procedure.

ParameterValueReference
Starting Material10 g of 1,3,5-trifluoro-2-nitrobenzene[1]
Purification MethodColumn Chromatography (Petroleum Ether/Ethyl Acetate = 10/1)[1]
Final Yield2.2 g[1]
Physical AppearanceOily product[1]

Experimental Protocols

Detailed Methodology for Purification of Crude this compound

This protocol is based on a documented synthesis and purification procedure.[1]

1. Work-up Procedure:

  • Following the reaction of 1,3,5-trifluoro-2-nitrobenzene with sodium methoxide in methanol, cool the reaction mixture to 0-5 °C.

  • Neutralize the reaction mixture by adding a 2N HCl aqueous solution until the pH is neutral.

  • Pour the neutralized reaction mixture into purified water (approximately 20 times the volume of the reaction mixture).

  • Extract the aqueous mixture three times with ethyl acetate (using a volume of ethyl acetate equal to the volume of the aqueous mixture for each extraction).

  • Combine the organic layers.

  • Wash the combined organic phase twice with a saturated brine solution (using a volume of brine equal to the volume of the organic phase for each wash).

  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

2. Purification by Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude product in a minimal amount of the eluent (petroleum ether/ethyl acetate = 10:1).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a petroleum ether/ethyl acetate (10:1) solvent system.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound as an oily product.

Visualizations

Purification_Workflow crude_product Crude this compound workup Work-up (Neutralization, Extraction, Washing, Drying) crude_product->workup column_chromatography Column Chromatography (Silica Gel, PE/EA = 10:1) workup->column_chromatography purity_analysis Purity Analysis (TLC, HPLC, GC-MS) column_chromatography->purity_analysis pure_product Purified this compound purity_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_workup Product Loss in Workup? start->check_workup No check_reaction->check_workup No optimize_reaction Optimize Reaction Conditions (Time, Temperature) check_reaction->optimize_reaction Yes check_purification Inefficient Purification? check_workup->check_purification No optimize_workup Improve Workup Protocol (pH control, multiple extractions) check_workup->optimize_workup Yes optimize_purification Optimize Purification Method (Solvent system, column packing) check_purification->optimize_purification Yes success Improved Yield optimize_reaction->success optimize_workup->success optimize_purification->success

Caption: Decision tree for troubleshooting low purification yield.

References

Technical Support Center: Synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research.[1] The primary focus is on the established synthetic route involving nucleophilic aromatic substitution, as direct nitration of 1,5-difluoro-3-methoxybenzene is challenging and can lead to undesired byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reaction of 1,3,5-trifluoro-2-nitrobenzene with sodium methoxide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sodium methoxide.1. Use freshly prepared sodium methoxide solution. Ensure sodium metal is fully dissolved in anhydrous methanol under an inert atmosphere.
2. Insufficient reaction time or temperature.2. The reaction is typically run at 0-5 °C for 2-3 hours.[2] Monitor the reaction progress using TLC or HPLC to ensure completion.
3. Poor quality starting material (1,3,5-trifluoro-2-nitrobenzene).3. Verify the purity of the starting material by NMR or GC-MS.
Formation of Multiple Products (Poor Selectivity) 1. Presence of water in the reaction.1. Use anhydrous methanol and ensure all glassware is thoroughly dried. Water can lead to the formation of hydroxy-derivatives.
2. Temperature too high.2. Maintain the reaction temperature strictly between 0-5 °C to favor substitution at the desired position.[2]
Difficult Purification 1. Presence of unreacted starting material.1. Ensure the reaction goes to completion. If necessary, use a slight excess of sodium methoxide.
2. Oily product that is difficult to crystallize.2. The crude product can be an oil.[2] Purify by stirring with petroleum ether to precipitate impurities, followed by column chromatography (e.g., PE/EA = 10/1).[2]
Over-Nitration (Hypothetical Direct Nitration Route) 1. Use of harsh nitrating agents.1. For activated systems, avoid strong nitrating agents like oleum if dinitration is to be avoided.[3]
2. High reaction temperature.2. Perform nitration at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[4]
3. Incorrect ratio of nitrating agents.3. Carefully control the stoichiometry of nitric acid and the activating acid (e.g., sulfuric acid).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound to avoid over-nitration?

A1: The most reliable method is to start with a precursor that is already nitrated, such as 1,3,5-trifluoro-2-nitrobenzene, and then introduce the methoxy group via a nucleophilic aromatic substitution reaction with sodium methoxide.[2] This approach circumvents the challenges of controlling regioselectivity and the potential for over-nitration that can occur with direct nitration of a substituted anisole.

Q2: Why is direct nitration of 1,5-difluoro-3-methoxybenzene not the preferred method?

A2: The methoxy group is an activating group, while the fluorine atoms are deactivating.[5] This complex electronic profile can lead to a mixture of isomers upon nitration. Furthermore, the activating nature of the methoxy group can make the ring susceptible to over-nitration, leading to the formation of dinitro byproducts, which can be difficult to separate from the desired product.

Q3: What are the critical parameters to control in the synthesis from 1,3,5-trifluoro-2-nitrobenzene?

A3: The most critical parameters are temperature and moisture. The reaction should be maintained at a low temperature (0-5 °C) to ensure selective substitution.[2] Additionally, the use of anhydrous methanol and freshly prepared sodium methoxide is crucial to prevent the formation of undesired byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (1,3,5-trifluoro-2-nitrobenzene) and the formation of the product.[5]

Q5: What is the best way to purify the final product?

A5: After aqueous workup and extraction with a solvent like ethyl acetate, the crude product, which may be an oil, can be purified.[2] A common procedure involves stirring the crude material with petroleum ether to remove non-polar impurities, followed by filtration. For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[2][6]

Experimental Protocol

Synthesis of this compound from 1,3,5-Trifluoro-2-nitrobenzene

This protocol is based on established procedures for the nucleophilic substitution of a fluorine atom by a methoxy group on a nitrated benzene ring.[2]

Materials:

  • 1,3,5-Trifluoro-2-nitrobenzene

  • Sodium metal

  • Anhydrous Methanol

  • Ethyl acetate

  • 2N HCl aqueous solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Methoxide Solution: In a 100 mL single-neck flask, add 60 mL of anhydrous methanol. Cool the flask in an ice-water bath to 0-10 °C. Carefully add sodium metal (2.6 g, 112.94 mmol) in portions, allowing it to dissolve completely with stirring to yield a 2N sodium methoxide solution.

  • Reaction Setup: In a separate 250 mL three-neck flask, dissolve 1,3,5-trifluoro-2-nitrobenzene (10 g, 56.47 mmol) in 100 mL of anhydrous methanol. Stir the solution and cool it to 0-5 °C using an ice-water bath.

  • Addition of Sodium Methoxide: Slowly add the prepared sodium methoxide solution dropwise to the solution of 1,3,5-trifluoro-2-nitrobenzene while maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for 2-3 hours.

  • Workup: Neutralize the reaction mixture by adding 2N HCl aqueous solution until the pH is neutral. Pour the reaction mixture into 200 mL of purified water.

  • Extraction: Extract the aqueous mixture three times with 100 mL of ethyl acetate each time. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase twice with 100 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate for 30 minutes and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Stir the crude product with 30 mL of petroleum ether at room temperature and filter. Concentrate the filtrate under reduced pressure. For higher purity, the resulting oil can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (10/1) eluent system.

Visualizations

G Workflow for Synthesis of this compound cluster_prep Sodium Methoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification Na Sodium Metal MeOH_prep Anhydrous Methanol NaOMe_sol 2N Sodium Methoxide Solution Na_MeOH->NaOMe_sol 0-10 °C reaction_mix Reaction Mixture NaOMe_sol->reaction_mix Dropwise addition 0-5 °C, 2-3h start 1,3,5-Trifluoro-2-nitrobenzene in Anhydrous Methanol start->reaction_mix neutralize Neutralize with 2N HCl reaction_mix->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Petroleum Ether &/or Column Chromatography) concentrate->purify product This compound purify->product

Caption: Recommended workflow for the synthesis of this compound.

G Controlling Over-Nitration (Hypothetical Direct Nitration) cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Low Temperature (e.g., 0 °C) mono_nitration Desired Mono-nitrated Product temp->mono_nitration Favors over_nitration Over-nitration (Dinitro Byproducts) temp->over_nitration Inadequate control leads to reagents Mild Nitrating Agents (e.g., HNO3/H2SO4) reagents->mono_nitration Favors reagents->over_nitration Inadequate control leads to stoichiometry Controlled Stoichiometry stoichiometry->mono_nitration Favors stoichiometry->over_nitration Inadequate control leads to control_factors Key Control Factors control_factors->temp control_factors->reagents control_factors->stoichiometry

Caption: Logical relationship for avoiding over-nitration in a hypothetical direct nitration.

References

Technical Support Center: Production of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,5-Difluoro-3-methoxy-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of 1,5-difluoro-3-methoxybenzene (3,5-difluoroanisole). This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.[1]

Q2: What are the main challenges when scaling up this nitration reaction?

A2: Scaling up the nitration of 1,5-difluoro-3-methoxybenzene presents several challenges:

  • Exothermic Reaction: Nitration reactions are highly exothermic, and improper heat management at a larger scale can lead to a runaway reaction, posing a significant safety risk.

  • Regioselectivity: Achieving high selectivity for the desired 2-nitro isomer can be challenging. The formation of other isomers is a common issue.

  • Byproduct Formation: Over-nitration (dinitration) or side reactions due to the strong acidic and oxidative conditions can occur, reducing the yield and complicating purification.

  • Purification: Separating the desired product from starting material, isomeric byproducts, and dinitrated compounds can be difficult, especially at a large scale.

Q3: What are the key reaction parameters to control during the synthesis?

A3: To ensure a safe and efficient synthesis with high yield and purity, the following parameters are critical:

  • Temperature: Strict temperature control is crucial to manage the exothermicity of the reaction and to influence the regioselectivity.

  • Rate of Addition: The nitrating agent should be added slowly and controllably to the substrate to prevent a rapid temperature increase.

  • Stirring: Efficient agitation is necessary to ensure proper mixing and heat transfer throughout the reaction mixture.

  • Molar Ratios: The stoichiometry of the reactants, particularly the amount of nitric acid and sulfuric acid, should be carefully optimized to maximize the formation of the desired product and minimize byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time.- Gradually increase the reaction temperature, monitoring for side product formation.- Ensure the molar ratio of the nitrating agent is sufficient.
Formation of byproducts (e.g., isomers, dinitrated compounds).- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Adjust the molar ratio of nitric acid to substrate.- Consider a milder nitrating agent if possible.
Loss of product during workup and purification.- Optimize the extraction and washing procedures.- Use appropriate purification techniques such as fractional distillation under reduced pressure or recrystallization with a suitable solvent system.
Poor Regioselectivity (High percentage of other isomers) Reaction temperature is too high.- Maintain a lower and consistent reaction temperature.
Incorrect ratio of nitric acid to sulfuric acid.- Optimize the composition of the mixed acid to favor the formation of the desired isomer.
Formation of Dinitro Byproducts Excess of nitrating agent.- Use a stoichiometric or slight excess of the nitrating agent.
High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and/or time. Monitor the reaction progress closely by techniques like GC or HPLC.
Difficult Purification Presence of close-boiling isomers.- Employ fractional distillation with a high-efficiency column.- Consider preparative chromatography for smaller scales.
Oily product that is difficult to crystallize.- Screen various solvents and solvent mixtures for recrystallization.- Seeding with a pure crystal of the product can induce crystallization.
Runaway Reaction/Loss of Temperature Control Too rapid addition of the nitrating agent.- Add the nitrating agent slowly and in a controlled manner, monitoring the internal temperature closely.
Inadequate cooling capacity for the scale of the reaction.- Ensure the cooling system is appropriately sized for the reaction vessel and the expected heat of reaction.- Consider using a continuous flow reactor for better heat management at a larger scale.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
1,5-Difluoro-3-methoxybenzene144.121.2514.4 g0.1
Sulfuric Acid (98%)98.081.8450 mL-
Nitric Acid (65%)63.011.427.0 mL~0.11

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 14.4 g (0.1 mol) of 1,5-difluoro-3-methoxybenzene and 25 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Prepare the nitrating mixture by carefully and slowly adding 7.0 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 1,5-difluoro-3-methoxybenzene over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid or an oil. If it is a solid, filter it, wash with cold water until the washings are neutral, and then dry. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

Visualizations

Experimental Workflow

Caption: Synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_reagents Check Reagent Stoichiometry incomplete->check_reagents check_byproducts Analyze for Byproducts (Isomers, Dinitration) complete->check_byproducts optimize_workup Optimize Workup & Purification complete->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Suzuki Coupling with 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific reaction. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in the Suzuki coupling of this compound can be attributed to several factors. This substrate is electronically deficient due to the nitro group and two fluorine atoms, which generally facilitates the oxidative addition step. However, challenges can still arise. Key areas to investigate include:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. Standard catalysts might not be effective for this challenging substrate.

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.

  • Solvent System: The polarity and composition of the solvent can significantly impact reaction rates and the solubility of reaction components.

  • Reaction Conditions: Temperature, reaction duration, and rigorous exclusion of oxygen are critical parameters that require optimization.[1]

  • Side Reactions: Undesired reactions such as hydrodehalogenation (replacement of a fluorine atom with hydrogen) and protodeboronation of the boronic acid can decrease the yield of the desired product.[2]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of an electron-deficient substrate like this compound?

A2: For electron-deficient aryl halides, particularly those that are sterically hindered or less reactive, highly active catalyst systems are generally required. Buchwald ligands, which are bulky and electron-rich, are often effective in promoting oxidative addition.[3][4] Consider screening a variety of palladium precatalysts and ligands to identify the optimal combination for your specific boronic acid partner.

Q3: What are the most common side reactions observed with this substrate, and how can they be minimized?

A3: The most common side reactions include:

  • Hydrodehalogenation: This is where the aryl fluoride is reduced, replacing a fluorine with a hydrogen atom. This can be caused by the formation of a palladium-hydride species.[2] To minimize this, consider using a weaker base, aprotic solvents, and ensuring anhydrous conditions.[2]

  • Protodeboronation: The boronic acid starting material can be converted back to the corresponding arene. This is often promoted by excessive water or heat. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Homocoupling: The boronic acid can couple with itself. This can be suppressed by carefully controlling the reaction conditions and the choice of catalyst and ligand.

Q4: How critical is the exclusion of oxygen and moisture in this reaction?

A4: Extremely critical. The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[5][6] This leads to catalyst decomposition, often observed as the formation of palladium black.[6] It is essential to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. While some Suzuki couplings can tolerate small amounts of water, starting with anhydrous conditions provides better control over the reaction.[1]

Troubleshooting Guide

Problem 1: No or very low conversion of starting materials.

This common issue often points to a problem with catalyst activation or fundamental reaction conditions.

Potential Cause Troubleshooting Action
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species.[5]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos).[2]
Suboptimal Base Try a stronger base like K₃PO₄ or Cs₂CO₃, which are often effective in challenging Suzuki couplings.[5]
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C).[1]
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[1][5]

Problem 2: Formation of significant side products (e.g., hydrodehalogenation).

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause Troubleshooting Action
Formation of Pd-H species Switch to a weaker base (e.g., K₂CO₃) and use aprotic solvents like dioxane or toluene.[2]
Slow Reductive Elimination Employ bulkier ligands to promote the desired reductive elimination step.[4]
Protodeboronation of Boronic Acid Use the corresponding boronic acid pinacol ester, which is generally more stable.
Homocoupling of Boronic Acid Adjust the stoichiometry of the reactants or screen different solvent systems.

Recommended Starting Conditions for Optimization

The following tables provide suggested starting points for the optimization of the Suzuki coupling of this compound. These are based on general protocols for challenging Suzuki couplings and should be adapted for your specific boronic acid.

Table 1: Recommended Catalytic Systems

Palladium Source Ligand Typical Loading (mol%) Notes
Pd₂(dba)₃SPhos1-3A robust system for many challenging couplings.
Pd(OAc)₂XPhos1-3Effective for sterically hindered and electron-deficient substrates.
XPhos Pd G3-1-3A pre-catalyst that is air- and moisture-stable, simplifying reaction setup.[5]
RuPhos Pd G3-1-3Another effective pre-catalyst for difficult couplings.

Table 2: Recommended Bases and Solvents

Base Equivalents Solvent System Typical Temperature (°C)
K₃PO₄2-3Toluene/H₂O (e.g., 10:1)80-110
Cs₂CO₃2-31,4-Dioxane/H₂O (e.g., 10:1)80-110
K₂CO₃2-3THF/H₂O (e.g., 4:1)60-80

Experimental Protocols

General Procedure for Suzuki Coupling Reaction Screening

This protocol provides a general method for screening various conditions for the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the selected base (2-3 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor and the phosphine ligand (or the pre-catalyst).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield check_catalyst Check Catalyst Activity (Fresh Source) start->check_catalyst check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_hydrodehalogenation Hydrodehalogenation? (Use Weaker Base/Aprotic Solvent) start->check_hydrodehalogenation screen_ligands Screen Bulky, Electron-Rich Ligands check_catalyst->screen_ligands optimize_temp Increase Temperature check_atmosphere->optimize_temp optimize_base Screen Stronger Bases (K3PO4, Cs2CO3) optimize_temp->optimize_base check_protodeboronation Protodeboronation? (Use Boronic Ester) check_hydrodehalogenation->check_protodeboronation

Caption: Troubleshooting logic for low-yield Suzuki coupling.

References

identifying and minimizing impurities in 1,5-Difluoro-3-methoxy-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene.

Troubleshooting Guide & FAQs

Q1: What are the most likely impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 3,5-difluoroanisole. Based on the directing effects of the methoxy (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, the following are the most probable impurities:

  • Positional Isomers: Due to the activating and directing effects of the methoxy and fluoro groups, the nitro group can be introduced at different positions on the aromatic ring, leading to isomers. The primary expected isomer is 1,5-Difluoro-3-methoxy-4-nitrobenzene.

  • Di-nitro Compounds: Under forcing reaction conditions (e.g., high temperature, high concentration of nitrating agent), di-nitration of the starting material or the product can occur, leading to the formation of dinitro-difluoro-methoxybenzene isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 3,5-difluoroanisole, in the final product mixture.

  • Byproducts from Side Reactions: Depending on the specific nitrating agent and reaction conditions, other side reactions could lead to the formation of phenolic byproducts or other degradation products.

Q2: How can I identify the impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. The different isomers will likely have slightly different retention times, and their mass spectra will provide information about their molecular weight and fragmentation patterns, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying aromatic isomers. Different isomers will exhibit different retention times on a suitable column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to distinguish between different isomers. The chemical shifts and coupling constants of the aromatic protons and carbons will be unique for each isomer, providing definitive structural information.

Q3: My reaction is producing a high percentage of unwanted isomers. How can I improve the regioselectivity?

A3: To favor the formation of the desired 2-nitro isomer, careful control of the reaction conditions is crucial:

  • Reaction Temperature: Nitration reactions are typically exothermic. Maintaining a low and consistent temperature (e.g., 0-10 °C) can significantly improve the regioselectivity by reducing the rate of formation of undesired isomers.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a milder nitrating agent or a stoichiometric amount can help to avoid over-nitration and the formation of multiple isomers. A common nitrating mixture is nitric acid in sulfuric acid. The ratio of these acids can be optimized.

  • Addition Rate: Slow, dropwise addition of the nitrating agent to the solution of 3,5-difluoroanisole allows for better temperature control and can minimize localized high concentrations of the nitrating agent, which can lead to side reactions.

Q4: I am observing the formation of di-nitro compounds. How can I prevent this?

A4: The formation of di-nitro compounds is a common issue in nitration reactions. To minimize their formation:

  • Control Stoichiometry: Use a precise molar ratio of the nitrating agent to the starting material. An excess of the nitrating agent will significantly increase the likelihood of di-nitration.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Stopping the reaction once the starting material is consumed can prevent further nitration of the desired product.

  • Lower Reaction Temperature: As with improving regioselectivity, lower temperatures will disfavor the more highly activated di-nitration reaction.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents to screen for recrystallization of nitroaromatic compounds include ethanol, methanol, isopropanol, and mixtures of these with water.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution (Hypothetical Data)

Reaction Temperature (°C)Desired Product (%) (this compound)Isomeric Impurity (%) (1,5-Difluoro-3-methoxy-4-nitrobenzene)Di-nitro Impurities (%)
085105
25702010
50553015

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, splitless injection.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 50-300 m/z.

  • Data Analysis: Identify the peaks corresponding to the product and impurities based on their retention times and mass spectra. Compare the fragmentation patterns with known spectra of similar compounds if available.

Protocol 2: HPLC Analysis of Isomeric Purity

  • Sample Preparation: Dissolve a known amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the relative peak areas to quantify the percentage of the desired product and its isomers.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Reaction_Pathway_and_Impurities A 3,5-Difluoroanisole (Starting Material) B Nitration (HNO3/H2SO4) A->B Reaction C This compound (Desired Product) B->C Major Pathway D 1,5-Difluoro-3-methoxy-4-nitrobenzene (Isomeric Impurity) B->D Minor Pathway E Di-nitro Compounds (Over-nitration Impurity) B->E Side Reaction (Excess Nitrating Agent/ High Temperature)

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow start Crude Reaction Mixture analysis Identify Impurities (GC-MS, HPLC, NMR) start->analysis isomers High Isomer Content? analysis->isomers Analysis Results dinitro Di-nitro Compounds Present? isomers->dinitro No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Control Stoichiometry - Slower Addition isomers->optimize_conditions Yes dinitro->optimize_conditions Yes purification Purify Product (Recrystallization) dinitro->purification No optimize_conditions->start Re-run Reaction pure_product Pure Product purification->pure_product

Caption: Workflow for identifying and minimizing impurities.

stability issues and degradation pathways for fluorinated nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of fluorinated nitrobenzenes. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving fluorinated nitrobenzenes.

Issue 1: Unexpected Degradation of Fluorinated Nitrobenzene in Solution

ProblemPossible CauseTroubleshooting Steps
Rapid disappearance of the starting material in basic or nucleophilic media.pH Instability/Nucleophilic Attack: The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom susceptible to nucleophilic aromatic substitution, particularly at higher pH.1. Monitor pH: Regularly check the pH of the reaction mixture. 2. Adjust pH: If the reaction conditions allow, buffer the solution to a neutral or slightly acidic pH.[1] 3. Lower Temperature: Reducing the reaction temperature can decrease the rate of unwanted side reactions.
Formation of new, unidentified peaks upon exposure to light.Photodegradation: Fluorinated nitrobenzenes can be sensitive to UV and ambient light, leading to the formation of byproducts such as nitrophenols.[2][3]1. Protect from Light: Conduct experiments in amber glassware or under low-light conditions.[1] 2. Minimize Exposure: Prepare samples for analysis immediately before use to limit light exposure. 3. Conduct Photostability Test: To confirm photosensitivity, expose a solution of the compound to a controlled light source and monitor for degradation.[4]
Gradual degradation of the compound in the presence of certain metals or reducing agents.Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[5][6] This can be catalyzed by metals or other reducing agents present in the reaction mixture.1. Use High-Purity Reagents: Ensure solvents and other reagents are free from metal contaminants. 2. Evaluate Reagents: Assess whether any of the reagents have reducing properties. 3. Analyze for Reduction Products: Use analytical techniques like LC-MS to check for the presence of the corresponding fluoroaniline or other reduced species.

Issue 2: Inconsistent Results in Stability Assays

ProblemPossible CauseTroubleshooting Steps
High variability in degradation rates between replicate experiments.Inconsistent Experimental Conditions: Minor variations in temperature, pH, or light exposure can significantly impact stability.1. Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature.[7] 2. Ensure pH Consistency: Use freshly prepared buffers and verify the pH before each experiment.[7] 3. Standardize Light Exposure: If photodegradation is a possibility, ensure that all samples are handled with the same level of light protection.
No degradation is observed under stress conditions where it is expected.Low Compound Solubility: If the compound is not fully dissolved, the apparent stability may be higher than the true stability in solution.1. Use a Co-solvent: If solubility in aqueous buffers is low, a small amount of an organic co-solvent like acetonitrile or DMSO can be used.[7] 2. Visually Inspect: Ensure that no solid material is present in the sample solutions before starting the incubation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated nitrobenzenes?

The main degradation pathways for fluorinated nitrobenzenes are:

  • Nitro Group Reduction: A common pathway where the nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming the corresponding fluoroaniline.[5][6]

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by a nucleophile. This is particularly relevant when the fluorine is in the ortho or para position to the electron-withdrawing nitro group.[8][9]

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts, including nitrophenols.[2][3]

  • Biodegradation: In biological systems, degradation can be initiated by either reduction of the nitro group or by defluorination.[10]

  • Thermal Decomposition: At high temperatures, the C-NO2 bond can cleave, or the molecule can undergo isomerization.[11]

Q2: How does the chemical structure influence the stability of fluorinated nitrobenzenes?

The stability is significantly influenced by the position of the fluorine atom and the presence of other substituents. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, and this effect is most pronounced when the fluorine atom is at the ortho or para position.[8]

Q3: What are the typical storage conditions for fluorinated nitrobenzenes?

To ensure stability, fluorinated nitrobenzenes should be stored in a cool, dry, and dark environment in a tightly sealed container.[12] It is also important to avoid contact with strong bases and oxidizing agents.[12]

Q4: What analytical methods are recommended for stability testing?

The most common analytical techniques for monitoring the stability of fluorinated nitrobenzenes are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection. These methods are effective for separating and quantifying the parent compound and its degradation products. For volatile compounds, Gas Chromatography (GC) may be suitable. Additionally, 19F NMR spectroscopy is a powerful tool for identifying and quantifying fluorinated compounds.[7][13]

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of select fluorinated nitrobenzenes. Note that direct comparisons should be made with caution due to varying experimental conditions.

CompoundConditionParameterValueReference
3,5-difluoro-2,4,6-trinitroanisoleThermal (DSC)Peak Decomposition252–298 °C[7]
Polyvinylidene fluoride (PVDF)Thermal (TGA)Td(10%)451 °C[7]
1-Fluoro-4-nitrobenzeneThermalBoiling Point205 °C
1-Fluoro-4-nitrobenzeneThermalMelting Point21 °C

Experimental Protocols

Protocol 1: pH Stability Assay

  • Objective: To determine the rate of hydrolytic degradation of a fluorinated nitrobenzene at various pH values.

  • Materials:

    • Test compound

    • Aqueous buffers (e.g., pH 1.2, 4.5, 7.4, 9.0)[7]

    • Co-solvent (e.g., acetonitrile, DMSO) if required for solubility[7]

    • Incubator

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in the co-solvent.

    • Dilute the stock solution in each of the pH buffers to the final desired concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated testing).[7]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

    • Analyze the samples by HPLC or LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the degradation rate constant and the half-life at each pH.

Protocol 2: Photostability Assay

  • Objective: To assess the degradation of a fluorinated nitrobenzene upon exposure to a controlled light source.

  • Materials:

    • Test compound

    • Solvent (e.g., water, methanol)

    • Photostability chamber with a calibrated light source (e.g., xenon lamp)

    • Quartz or borosilicate glass vials

    • Dark control samples wrapped in aluminum foil

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare a solution of the test compound in the chosen solvent.

    • Place the solution in transparent vials. Prepare identical dark controls by wrapping the vials in aluminum foil.

    • Expose the samples and dark controls to a controlled light source in a photostability chamber for a defined period.

    • At various time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by HPLC or LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis: Compare the degradation of the compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

degradation_pathways cluster_reduction Reductive Pathway cluster_photodegradation Photodegradation Pathway A Fluorinated Nitrobenzene B Fluorinated Nitrosobenzene A->B +2e-, +2H+ C Fluorinated Hydroxylaminobenzene B->C +2e-, +2H+ D Fluorinated Aniline C->D +2e-, +2H+ E Fluorinated Nitrobenzene F Fluorinated Nitrophenol E->F hv, H2O

Caption: Major degradation pathways for fluorinated nitrobenzenes.

experimental_workflow start Start: Stability Assessment prep Prepare Stock Solution of Test Compound start->prep incubate Incubate Under Stress Conditions (e.g., pH, Light, Temp) prep->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze via HPLC or LC-MS sample->analyze data Determine Degradation Rate and Half-life analyze->data end End: Stability Profile data->end

Caption: General experimental workflow for stability testing.

troubleshooting_logic start Problem: Unexpected Degradation check_light Is the sample exposed to light? start->check_light check_ph What is the pH of the solution? check_light->check_ph No protect_light Solution: Protect from light check_light->protect_light Yes check_reagents Are reducing agents or metals present? check_ph->check_reagents Neutral adjust_ph Solution: Adjust/buffer pH check_ph->adjust_ph Basic/Acidic pure_reagents Solution: Use high-purity reagents check_reagents->pure_reagents Yes

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Optimizing Catalytic Hydrogenation of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of 1,5-Difluoro-3-methoxy-2-nitrobenzene to the corresponding aniline, 2,4-Difluoro-6-methoxyaniline. This aniline is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the catalytic hydrogenation of this compound?

A1: The primary challenge is achieving selective reduction of the nitro group to an amine without causing hydrodefluorination (loss of fluorine atoms) from the aromatic ring. The carbon-fluorine bond is strong, but under certain catalytic conditions, it can be cleaved.

Q2: Which catalyst is best suited for this reaction?

A2: While Palladium on carbon (Pd/C) is a common choice for nitro group reductions, Platinum on carbon (Pt/C) or Raney Nickel are often preferred for halogenated nitroaromatics to minimize the risk of dehalogenation.[2] Raney Nickel, in particular, is frequently used for substrates where dehalogenation of aromatic halides is a concern.[2] The choice of catalyst can significantly impact selectivity and reaction efficiency.

Q3: What are the common side products in this reaction?

A3: Besides the desired 2,4-Difluoro-6-methoxyaniline, potential side products include partially reduced intermediates (nitroso, hydroxylamine), condensation products (azoxy, azo compounds), and products of hydrodefluorination (where one or both fluorine atoms are replaced by hydrogen). Over-hydrogenation of the aromatic ring is also a possibility under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.[3] ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q5: What are the key safety precautions for this reaction?

A5: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Raney Ni and dry Pd/C). The reaction is also highly exothermic. It is crucial to use appropriate high-pressure equipment, ensure an inert atmosphere before introducing hydrogen, and have adequate temperature control. Proper handling and quenching of the catalyst after the reaction are also critical to prevent fires.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or other impurities). 3. Insufficient hydrogen pressure or temperature. 4. Poor mass transfer (inadequate stirring).1. Use a fresh batch of catalyst or a higher catalyst loading. 2. Purify starting materials and solvents. 3. Gradually increase hydrogen pressure and/or temperature within safe limits. 4. Increase the stirring speed to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, gas hydrogen).
Incomplete Reaction (Stalls) 1. Catalyst deactivation over time. 2. Product inhibition (the aniline product may adsorb strongly to the catalyst surface).1. Add a fresh portion of the catalyst. 2. Consider using a different solvent that may reduce product adsorption.
Formation of Side Products (e.g., Azoxy/Azo Compounds) 1. Insufficient hydrogen availability at the catalyst surface. 2. Reaction intermediates (nitroso and hydroxylamine) condensing.1. Increase hydrogen pressure. 2. Ensure efficient stirring. 3. A change in solvent or catalyst may alter the reaction pathway.
Hydrodefluorination (Loss of Fluorine) 1. Catalyst is too active for C-F bond stability (e.g., Pd/C). 2. High reaction temperature or pressure.1. Switch to a more selective catalyst such as Pt/C or Raney Nickel.[2] 2. Reduce the reaction temperature and/or hydrogen pressure. 3. The addition of certain promoters or the use of specific catalyst preparations can sometimes suppress dehalogenation.
Poor Reproducibility 1. Inconsistent catalyst quality or activity. 2. Variations in substrate or solvent purity. 3. Inconsistent reaction setup and procedure (e.g., purging, heating rate).1. Use a catalyst from the same batch for a series of experiments. 2. Ensure high purity of all reagents and solvents. 3. Standardize the experimental procedure meticulously.

Data Presentation: Representative Reaction Conditions

Table 1: Conditions for Hydrogenation of a Substituted Fluoronitrobenzene using Pd/C (Based on the reduction of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene)

ParameterValueReference
CatalystPalladium on Carbon (Pd/C)[4]
Hydrogen Pressure≥ 5 bar[4]
Temperature≥ 50°C[4]
SolventNot specified, but alcohols like Methanol or Ethanol are common.

Table 2: Conditions for Hydrogenation of a Substituted Fluoronitrobenzene using Raney Ni (Based on the reduction of 4-fluoro-2-methoxy-1-nitrobenzene)

ParameterValueReference
CatalystRaney Nickel[5]
Hydrogen Pressure3.0 kg/cm ² (approx. 2.9 bar)[5]
Temperature25-30°C[5]
SolventMethanol[5]
Catalyst Loading10% w/w (wet basis)[5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C or Pt/C

This protocol is a general guideline and should be optimized for the specific substrate.

  • Reactor Setup: In a high-pressure autoclave, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 volumes). Add the catalyst (5-10% Pd/C or Pt/C, 1-5 mol%).

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., Nitrogen or Argon) 3-5 times to remove all oxygen.

  • Pressurization: While stirring, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 30-50°C). Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,4-Difluoro-6-methoxyaniline, which can be further purified if necessary.

Protocol 2: Procedure for Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted for the use of Raney® Nickel, which is typically stored as a slurry.

  • Reactor Setup: To a high-pressure autoclave purged with an inert gas, add this compound (1.0 eq) dissolved in Methanol (~10-20 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, add a slurry of Raney® Nickel (approx. 10% w/w of the starting material) in methanol to the reactor.

  • Purging and Pressurization: Seal the reactor, ensure adequate stirring, and purge with nitrogen 3-5 times. Then, introduce hydrogen gas to the desired pressure (e.g., 3 bar).

  • Reaction: Maintain the reaction at room temperature (25-30°C) or with gentle heating if required. The reaction is often exothermic, so initial cooling may be necessary. Monitor the reaction by hydrogen uptake and chromatographic analysis.

  • Work-up and Filtration: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst through Celite®. The catalyst should be kept wet with water or solvent at all times and disposed of according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

Reaction Pathway

ReactionPathway A This compound B Nitroso Intermediate A->B +H2 F Defluorinated Byproducts A->F +H2, -HF C Hydroxylamine Intermediate B->C +H2 E Azoxy/Azo Byproducts B->E + Hydroxylamine - H2O D 2,4-Difluoro-6-methoxyaniline (Desired Product) C->D +H2 D->F Over-reduction +H2, -HF

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Workflow

ExperimentalWorkflow start Start reactor_setup Reactor Setup: Substrate, Solvent, Catalyst start->reactor_setup purging Purge with Inert Gas (N2/Ar) reactor_setup->purging pressurize Pressurize with H2 purging->pressurize reaction Heat & Stir (Monitor H2 uptake, TLC/GC/HPLC) pressurize->reaction cooldown Cool Down & Vent H2 reaction->cooldown filtration Filter Catalyst (e.g., through Celite) cooldown->filtration isolation Solvent Evaporation filtration->isolation product Crude Product isolation->product

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Logic

Troubleshooting start Reaction Issue? low_conv Low Conversion? start->low_conv Yes ok Reaction OK start->ok No side_products Side Products? low_conv->side_products No sol_low_conv Increase Temp/Pressure Check Catalyst Activity Improve Stirring low_conv->sol_low_conv Yes defluorination Defluorination? side_products->defluorination No sol_side_products Increase H2 Pressure Change Solvent side_products->sol_side_products Yes sol_defluorination Switch to Pt/C or Raney Ni Lower Temperature defluorination->sol_defluorination Yes defluorination->ok No

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 1,5-Difluoro-3-methoxy-2-nitrobenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 1,5-Difluoro-3-methoxy-2-nitrobenzene, with a comparative analysis against key structural analogs. This guide provides predicted and experimental NMR data, detailed experimental protocols, and a visual representation of the structural and spectral relationships.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, experimental data for two structurally related compounds, 2,4-Difluoronitrobenzene and 1,3,5-Trimethoxybenzene, are also provided. Understanding the NMR profile of these molecules is crucial for their identification, characterization, and for elucidating structure-activity relationships in drug discovery and materials science.

NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz)

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityCoupling Constant (J in Hz)
This compound H-47.15tJ(H,F) = 9.5
H-66.85ddJ(H,F) = 11.0, J(H,H) = 2.5
-OCH₃4.00s-
2,4-Difluoronitrobenzene H-38.35ddd9.3, 7.2, 2.7
H-57.30ddd10.4, 9.3, 2.5
H-67.45ddd9.3, 8.7, 5.2
1,3,5-Trimethoxybenzene H-2, H-4, H-66.09s-
-OCH₃3.77s-

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundCarbonPredicted/Experimental δ (ppm)
This compound C-1158.0 (d, J=250)
C-2140.0
C-3155.0
C-4105.0
C-5157.0 (d, J=250)
C-6100.0
-OCH₃57.0
2,4-Difluoronitrobenzene C-1163.5 (dd, J=258, 12)
C-2129.0 (dd, J=22, 5)
C-3112.5 (dd, J=21, 4)
C-4166.0 (dd, J=265, 13)
C-5120.0 (d, J=4)
C-6131.0 (dd, J=10, 3)
1,3,5-Trimethoxybenzene C-1, C-3, C-5161.2
C-2, C-4, C-693.1
-OCH₃55.4

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans should be acquired to obtain a good quality spectrum, which can range from several hundred to several thousand depending on the sample concentration.

  • Set the spectral width to encompass all expected signals.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural formulas of the three compounds and highlights the key substituents influencing their NMR spectra.

Caption: Structural relationship between the target compound and its analogs.

A Comparative Guide to the Analytical Characterization of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of 1,5-Difluoro-3-methoxy-2-nitrobenzene. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and performance data.

Introduction

This compound is a substituted nitroaromatic compound with potential applications in pharmaceutical and materials science research. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. This guide focuses on two of the most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural elucidation and sensitive detection, and HPLC-UV for robust quantification.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides detailed information about the molecular weight and fragmentation pattern of the analyte, enabling confident identification.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 189.12 g/mol .[1][2]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment Interpretation
189[M]⁺Molecular Ion
174[M - CH₃]⁺Loss of a methyl group
159[M - NO]⁺Loss of nitric oxide
143[M - NO₂]⁺Loss of a nitro group
129[M - C₂H₃O]⁺Loss of an acetyl group
113[M - C₂H₃O - O]⁺Subsequent loss of oxygen

Note: This is a predicted fragmentation pattern based on common fragmentation pathways of nitroaromatic compounds. Actual results may vary depending on the experimental conditions.

Experimental Protocol: GC-MS

This protocol is adapted from established methods for the analysis of nitroaromatic compounds.[3]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent with an electron ionization (EI) source

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Solvent Delay: 4 minutes

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. It is particularly suitable for routine analysis and quality control where high throughput is required.

Experimental Protocol: HPLC-UV

This protocol is based on general methods for the analysis of nitroaromatic compounds.[4][5]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and sample throughput.

Table 2: Quantitative Performance Comparison

Parameter GC-MS HPLC-UV
Linearity (R²) > 0.990.998 - 1.000
Limit of Detection (LOD) 0.02 - 0.09 ppm0.35 - 0.54 ng/mL[4][6]
Limit of Quantification (LOQ) 0.06 - 0.09 ppm[7]-
Precision (RSD) < 10%< 5%
Accuracy (% Recovery) 91.9 - 122.7%[7]83.3 - 101.8%[8]

Note: Performance data is based on the analysis of various nitroaromatic compounds and may vary for this compound.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the analysis of this compound, each offering distinct advantages.

  • GC-MS is the preferred method for unambiguous identification and structural elucidation due to its ability to provide detailed mass spectral information. It also offers excellent sensitivity for trace-level analysis.

  • HPLC-UV is a reliable and robust method for routine quantification. It is generally less expensive to operate and can offer higher sample throughput, making it ideal for quality control applications.

The selection of the most appropriate technique will ultimately depend on the specific goals of the analysis. For comprehensive characterization, a combination of both techniques may be employed.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the decision-making logic, the following diagrams were generated using Graphviz.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample of 1,5-Difluoro- 3-methoxy-2-nitrobenzene Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on DB-5MS column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of the analyte peak Chromatogram->MassSpectrum Interpretation Identify Molecular Ion and Fragment Ions MassSpectrum->Interpretation Quantification Quantify using calibration curve Interpretation->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_goals Analytical Goal cluster_techniques Recommended Technique cluster_reasons Justification Analyte This compound Goal_ID Identification & Structural Elucidation Analyte->Goal_ID Goal_Quant Routine Quantification & Quality Control Analyte->Goal_Quant GCMS GC-MS Goal_ID->GCMS HPLC HPLC-UV Goal_Quant->HPLC Reason_GCMS Provides detailed mass spectrum (Molecular Weight & Fragmentation) High Sensitivity GCMS->Reason_GCMS Reason_HPLC Robust and reproducible Higher throughput Cost-effective for routine analysis HPLC->Reason_HPLC

Caption: Decision tree for selecting an analytical technique for this compound.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical X-ray crystallographic data of 1,5-Difluoro-3-methoxy-2-nitrobenzene against structurally related compounds. It is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of fluorinated nitroaromatic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a hypothetical analysis of this compound and compares them with known data for similar difluoronitrobenzene derivatives. This comparative data is essential for understanding the effects of substituent positioning on the crystal packing and molecular conformation.

ParameterThis compound (Hypothetical)2,4-Difluoronitrobenzene[2]1,2-Difluoro-4-nitrobenzene[3]
Formula C₇H₅F₂NO₃C₆H₃F₂NO₂C₆H₃F₂NO₂
Molecular Weight 189.12 g/mol [4]159.09 g/mol [5]159.09 g/mol [3]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
Unit Cell Dimensions a = 7.5 Å, b = 12.3 Å, c = 8.9 Å, β = 98.5°a = 6.1 Å, b = 8.4 Å, c = 11.2 Åa = 5.8 Å, b = 9.1 Å, c = 10.5 Å, β = 95.2°
Volume (ų) 812.4573.4550.1
Z (Molecules/Unit Cell) 444
Density (calculated) 1.55 g/cm³1.84 g/cm³1.92 g/cm³
R-factor 0.0450.0520.048
Data Collection Temp. 100 K150 K120 K

Experimental Protocols

The determination of the crystal structure of a small organic molecule such as this compound through single-crystal X-ray diffraction involves a series of critical steps.[6]

Crystal Growth

Obtaining a high-quality single crystal is the first and often most challenging step.[6] For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in a diffractometer.[6] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the data collection to measure the intensities of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The phase problem is then solved to obtain an initial model of the crystal structure.[7] For small molecules, direct methods are typically used for this purpose.[6] The initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters. The quality of the final structure is assessed using parameters such as the R-factor.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis and the logical relationship for comparing the obtained data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_results Results & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Final Model cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for single-crystal X-ray crystallography.

comparison_logic cluster_alternatives Alternative Compounds cluster_parameters Comparison Parameters target 1,5-Difluoro-3-methoxy -2-nitrobenzene (Target Compound) params Crystal System Space Group Unit Cell Dimensions Molecular Packing target->params Compare alt1 2,4-Difluoronitrobenzene alt1->params Compare alt2 1,2-Difluoro-4-nitrobenzene alt2->params Compare

Caption: Logical relationship for comparative crystallographic analysis.

References

A Comparative Guide to the Reactivity of 1,5-Difluoro-3-methoxy-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, particularly for the construction of highly functionalized aromatic compounds used in pharmaceuticals and materials science. The reaction proceeds via the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.

The reactivity of substituted nitroaromatic compounds in SNAr reactions is governed by several factors:

  • The number and nature of electron-withdrawing groups: More and stronger electron-withdrawing groups increase the electrophilicity of the aromatic ring and stabilize the negatively charged Meisenheimer complex, thus accelerating the reaction.

  • The position of the leaving group relative to the activating groups: Leaving groups positioned ortho or para to a strong electron-withdrawing group are generally more reactive due to effective resonance stabilization of the intermediate.

  • The nature of the leaving group: In SNAr, fluoride is often an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • The nature of the nucleophile and reaction conditions: Stronger nucleophiles and polar aprotic solvents generally favor SNAr reactions.

Qualitative Comparison of Isomer Reactivity

The relative reactivity of the isomers of difluoro-methoxy-nitrobenzene in SNAr reactions can be predicted by analyzing the electronic effects of the substituents (fluoro, methoxy, and nitro groups) and their positions on the benzene ring. The nitro group is a powerful activating group for SNAr, and its ability to stabilize the Meisenheimer complex via resonance is paramount. The fluorine atoms are the leaving groups, and the methoxy group acts as a moderately activating (electron-donating) group through resonance, but can also be weakly deactivating through induction.

Below is a qualitative comparison of the expected reactivity of 1,5-Difluoro-3-methoxy-2-nitrobenzene and its isomers towards a typical nucleophile, such as sodium methoxide.

IsomerStructurePredicted Relative ReactivityRationale
This compound Moderate The nitro group activates both fluorine atoms, which are situated meta to it. The methoxy group is para to one fluorine and ortho to the other, potentially influencing their relative reactivity. The overall activation is less pronounced compared to isomers with ortho/para relationships between the nitro group and a fluorine.
2,4-Difluoro-1-methoxy-3-nitrobenzene High The fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 4-position is para to the nitro group. Both are strongly activated. The methoxy group at the 1-position will also influence the electron density of the ring.
1,3-Difluoro-2-methoxy-4-nitrobenzene High The fluorine at the 1-position is ortho to the nitro group, and the fluorine at the 3-position is meta. The fluorine at the 1-position is expected to be significantly more reactive. The methoxy group is ortho to the nitro group, which may lead to some steric hindrance.
1,3-Difluoro-5-methoxy-2-nitrobenzene Moderate to Low Both fluorine atoms are meta to the nitro group, resulting in weaker activation compared to ortho/para isomers. The methoxy group is para to one fluorine and ortho to the other.

Note: The structures are illustrative representations.

Mechanistic Insights and Regioselectivity

The key to understanding the reactivity of these isomers lies in the stability of the Meisenheimer complex formed upon nucleophilic attack. The negative charge of this intermediate is stabilized most effectively when it can be delocalized onto the electron-withdrawing nitro group through resonance. This occurs when the nucleophile attacks a carbon atom that is ortho or para to the nitro group.

Meisenheimer Complex(Resonance Stabilized)

]; D [label="Product"]; E [label="Leaving Group\n(F⁻)"];

A -> C [label="+ Nucleophile"]; B -> C; C -> D [label="- Leaving Group"]; C -> E; } अंतर्गत: Figure 1. Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

In the case of This compound , both fluorine atoms are meta to the nitro group. Therefore, the resonance stabilization of the Meisenheimer complex is less effective compared to an isomer where a fluorine is ortho or para to the nitro group. This suggests a generally lower reactivity for this specific isomer. The methoxy group, being an electron-donating group through resonance, can further modulate the electron density of the ring and influence which of the two meta fluorine atoms is more susceptible to attack.

Reactivity_Comparison Nitro_Position Nitro_Position High_Reactivity High_Reactivity Nitro_Position->High_Reactivity ortho/para activation Moderate_Reactivity Moderate_Reactivity Nitro_Position->Moderate_Reactivity meta activation Fluoro_Position Fluoro_Position Fluoro_Position->High_Reactivity Fluoro_Position->Moderate_Reactivity Methoxy_Position Methoxy_Position Methoxy_Position->Moderate_Reactivity e⁻ donating/steric effects Low_Reactivity Low_Reactivity Methoxy_Position->Low_Reactivity

Experimental Protocols

While specific comparative kinetic studies are lacking, a general experimental protocol for performing a nucleophilic aromatic substitution on a difluoro-methoxy-nitrobenzene isomer with sodium methoxide can be adapted from known procedures for similar compounds.

Reaction of this compound with Sodium Methoxide:

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve a known quantity of this compound in an anhydrous polar aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Addition: Slowly add a stoichiometric equivalent of sodium methoxide (or a slight excess) to the reaction mixture. If using a solution of sodium methoxide in methanol, add it dropwise.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C). The optimal temperature and reaction time should be determined empirically, for example, by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow Start Start Preparation Dissolve Substrate in Anhydrous Solvent Start->Preparation Addition Add Sodium Methoxide Preparation->Addition Reaction Stir at Controlled Temperature (Monitor by TLC/GC-MS) Addition->Reaction Workup Quench with NH₄Cl (aq) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End End Purification->End

Conclusion

The reactivity of difluoro-methoxy-nitrobenzene isomers in nucleophilic aromatic substitution reactions is intricately linked to the substitution pattern on the aromatic ring. Isomers with fluorine atoms positioned ortho or para to the strongly activating nitro group are predicted to exhibit the highest reactivity due to effective stabilization of the Meisenheimer intermediate. This compound, with both fluorine atoms meta to the nitro group, is expected to be less reactive in comparison. The methoxy group further modulates the electronic environment and can influence the regioselectivity of the reaction. The provided experimental protocol serves as a general guideline for the synthesis and further investigation of these compounds. For precise kinetic comparisons, dedicated experimental studies under identical conditions would be required.

structure-activity relationship (SAR) studies of 1,5-Difluoro-3-methoxy-2-nitrobenzene analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) of N-substituted 2-nitroaniline derivatives, with a focus on analogs of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This guide provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

The N-substituted 2-nitroaniline scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the electron-withdrawing nitro group is often crucial for the mechanism of action, particularly for anticancer agents that can be bioreductively activated in the hypoxic environments of solid tumors. This guide delves into the structure-activity relationships of this class of compounds, providing a valuable resource for the rational design of novel therapeutic agents.

Comparative Anticancer Activity

A variety of N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Notably, the nature of the substituent on the N-phenyl ring significantly influences the anticancer potency.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1165.9 nM[1]
1b 4-(Dimethylamino)phenylHCT1168.7 µM[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3a Pyrimidine derivativeMer Kinase18.5 nM[1]
3b Pyrimidine derivativec-Met Kinase33.6 nM[1]

Comparative Antimicrobial Activity

In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)
4a Diamide derivativeStaphylococcus aureus-
4b Diamide derivativeEscherichia coli-
5a Thiazole derivativeStaphylococcus aureus-
5b Thiazole derivativeEscherichia coli-

(Note: Specific MIC values from the cited sources require further extraction).[1]

Experimental Protocols

To facilitate further research and validation of the presented data, detailed experimental protocols for the synthesis of N-substituted 2-nitroaniline derivatives and key biological assays are provided below.

Synthesis of N-Substituted 2-Nitroaniline Derivatives

A general and efficient method for synthesizing N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution reaction of 2-nitrochlorobenzene with a substituted aniline in the presence of a base.[1]

Example Protocol: A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring cytotoxicity.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the potency of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[1]

  • Serial Dilution: The N-substituted 2-nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate.[1]

  • Inoculation: Each well is then inoculated with the microbial suspension.[1]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Signaling Pathways and Experimental Workflows

The anticancer activity of aniline derivatives has been linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some aniline derivatives have been shown to inhibit the PI3K/AKT/mTOR and Ras-Raf-MEK-ERK pathways, which are frequently dysregulated in cancer.

Below are diagrams illustrating a general experimental workflow for the synthesis and evaluation of these compounds, as well as a simplified representation of a relevant signaling pathway.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Nitrochlorobenzene + Substituted Aniline Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, Mass Spec, etc. Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR

Caption: General workflow for the synthesis and biological evaluation of N-substituted 2-nitroaniline derivatives.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-substituted 2-nitroaniline (Hypothetical Target) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for anticancer N-substituted 2-nitroaniline derivatives.

References

Unveiling the Reactivity of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Computational DFT Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted nitrobenzenes is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the predicted reactivity of 1,5-Difluoro-3-methoxy-2-nitrobenzene based on computational Density Functional Theory (DFT) studies of analogous compounds. By examining the electronic properties and reaction mechanisms of structurally similar molecules, we can infer the likely behavior of our target compound in various chemical transformations.

The strategic placement of fluorine, methoxy, and nitro groups on the benzene ring significantly influences the molecule's electrophilicity, susceptibility to nucleophilic attack, and overall stability. DFT calculations serve as a powerful tool to dissect these electronic effects and predict reaction outcomes.

Comparative Analysis of Reactivity Descriptors

To quantitatively assess the reactivity of this compound, we can compare its predicted electronic properties with those of related difluoronitrobenzene and dinitrobenzene derivatives that have been studied computationally. Key reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), provide insights into a molecule's kinetic stability and sites susceptible to nucleophilic or electrophilic attack.[1]

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key Findings
Hypothesized: this compound B3LYP/6-311G(d,p)---Expected to have a low LUMO energy due to the electron-withdrawing nitro and fluoro groups, making it susceptible to nucleophilic aromatic substitution. The methoxy group may slightly raise the HOMO energy.
2,4-Difluoronitrobenzene----Known to readily undergo sequential nucleophilic aromatic substitution reactions.[2]
4,5-Difluoro-1,2-dinitrobenzene----Reacts with various nucleophiles to form heterocyclic compounds, highlighting the activating effect of two nitro groups.[2]
1,3-Dichloro-2-nitrobenzeneDFT Calculations---The presence of two chlorine atoms forces the nitro group out of the plane of the benzene ring, reducing its electron-withdrawing effect.[3]
3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN)DSC-TG-FTIR-MS---The fluorine atoms were found to decrease the thermal stability of the molecule.[4][5]

Note: Specific HOMO/LUMO values for the hypothesized compound and some analogs are not available in the provided search results and would require dedicated DFT calculations.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The nitro group strongly activates the ring towards this type of reaction, particularly at the ortho and para positions.

Experimental Workflow for SNAr Reactions:

A typical experimental procedure to investigate the SNAr reactivity would involve reacting this compound with a chosen nucleophile in a suitable solvent and monitoring the reaction progress.

experimental_workflow reagents This compound + Nucleophile (e.g., amine, alkoxide) reaction Reaction at controlled temperature reagents->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Experimental workflow for a typical SNAr reaction.

The regioselectivity of the substitution (i.e., which fluorine atom is replaced) will be governed by the combined electronic effects of the methoxy and nitro groups. DFT calculations of the reaction pathway, including the transition states for nucleophilic attack at each fluorine-bearing carbon, would be instrumental in predicting the major product.

Predicted Reaction Pathways and Logical Relationships

Based on studies of similar compounds, we can outline the logical steps in a computational investigation of this compound's reactivity.

logical_relationship start Define Molecular Structure of This compound dft Perform Geometry Optimization and Frequency Calculations (DFT) start->dft reactivity Analyze Global and Local Reactivity Descriptors (MEP, HOMO, LUMO) dft->reactivity snar Model SNAr Reaction with a Nucleophile reactivity->snar ts Locate Transition States for Attack at C1 and C5 snar->ts products Calculate Energies of Potential Products ts->products prediction Predict Major Product and Reaction Energetics products->prediction

Logical workflow for computational reactivity prediction.

Detailed Methodologies for Computational Studies

To ensure reproducibility and accuracy, the following computational protocol, based on common practices in the field, is recommended for studying the reactivity of this compound.

Geometry Optimization and Electronic Structure Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry package.[6]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional known for its accuracy in predicting molecular structures and thermochemical properties.[1][6]

  • Basis Set: 6-311G(d,p) or a larger basis set to provide a good balance between accuracy and computational cost.[1]

  • Procedure: The molecular structure of this compound would be built and its geometry optimized to a minimum energy state. Frequency calculations should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

Reactivity Descriptor Analysis:

  • From the optimized structure, molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) would be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability, while the MEP reveals regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites).

Reaction Pathway Modeling (for SNAr):

  • Procedure: To model the SNAr reaction, a nucleophile (e.g., methoxide) would be introduced, and the potential energy surface for its attack at both C1 and C5 would be explored.

  • Transition State Search: Algorithms like the Berny algorithm would be used to locate the transition state structures for both possible substitution pathways.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the located transition states connect the reactants and the corresponding products.

  • Energetics: The relative energies of the reactants, transition states, and products would be calculated to determine the activation barriers and the overall reaction thermodynamics, allowing for the prediction of the kinetically and thermodynamically favored products.

By following these computational methodologies and leveraging the comparative data from related compounds, researchers can gain significant insights into the reactivity of this compound, facilitating its application in drug discovery and materials science.

References

A Comparative Analysis of Fluoronitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of various fluoronitrobenzene derivatives in Nucleophilic Aromatic Substitution (SNAr) reactions. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic needs, particularly in the fields of medicinal chemistry and materials science where the SNAr reaction is a cornerstone for carbon-nitrogen and carbon-oxygen bond formation.

Reactivity of Fluoronitrobenzene Derivatives: A Quantitative Comparison

The reactivity of fluoronitrobenzene derivatives in SNAr reactions is significantly influenced by the number and position of electron-withdrawing nitro groups on the aromatic ring. These groups stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The following table summarizes the second-order rate constants for the reaction of various fluoronitrobenzene derivatives with piperidine, a common nucleophile, in methanol at 25°C.

Fluoronitrobenzene DerivativeNumber of Nitro GroupsPosition of Nitro GroupsSecond-Order Rate Constant (k2) with Piperidine in Methanol at 25°C (L mol-1 s-1)
4-Fluoronitrobenzene1para4.5 x 10-4
1-Fluoro-2,4-dinitrobenzene2ortho, para2.5 x 102
1-Fluoro-2,4,6-trinitrobenzene3ortho, ortho, para4.5 x 106

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Reaction conditions can significantly impact reaction rates.

As the data clearly indicates, the rate of reaction increases dramatically with the addition of each nitro group. The presence of two nitro groups in the ortho and para positions of 1-fluoro-2,4-dinitrobenzene leads to a rate increase of over 500,000-fold compared to 4-fluoronitrobenzene. The addition of a third nitro group in 1-fluoro-2,4,6-trinitrobenzene results in a further 18,000-fold increase in reactivity. This dramatic increase in reaction rate underscores the profound electronic effect of the nitro groups in stabilizing the transition state of the SNAr reaction.

The General Mechanism of SNAr Reactions

The SNAr reaction of fluoronitrobenzene derivatives proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically fast step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Fluoronitrobenzene + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-determining) Products Substituted Product + Fluoride Ion Meisenheimer->Products Step 2: Elimination of Fluoride

General mechanism of the SNAr reaction.

Experimental Protocols

The following are detailed experimental protocols for key SNAr reactions involving fluoronitrobenzene derivatives. These protocols can be adapted for a variety of nucleophiles and substrates.

Protocol 1: Synthesis of N-(2,4-Dinitrophenyl)piperidine from 1-Fluoro-2,4-dinitrobenzene

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • To this solution, add piperidine (1.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, N-(2,4-dinitrophenyl)piperidine, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Kinetic Measurement of the Reaction between 1-Fluoro-2,4-dinitrobenzene and an Amine using UV-Vis Spectrophotometry

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Amine of interest (e.g., aniline, piperidine)

  • Solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of known concentrations of FDNB and the amine in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C).

  • In a quartz cuvette, mix the FDNB solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.

  • Immediately start monitoring the absorbance of the reaction mixture at the wavelength corresponding to the maximum absorbance of the product. The formation of the N-aryl amine product typically results in a new absorbance band at a longer wavelength compared to the reactants.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.

  • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the amine in excess.

Protocol 3: Synthesis of a Substituted Aniline from 2-Fluoro-5-nitroaniline

Materials:

  • 2-Fluoro-5-nitroaniline

  • Nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., K2CO3 or triethylamine)

  • Solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2-fluoro-5-nitroaniline (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq).

  • Add the solvent (DMF or DMSO) to the flask.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline.

Logical Workflow for Selecting a Fluoronitrobenzene Derivative

The choice of a specific fluoronitrobenzene derivative for an SNAr reaction is guided by the desired reactivity and the nature of the nucleophile. The following diagram illustrates a logical workflow for this selection process.

Substrate_Selection Start Define Nucleophile (Strong vs. Weak) High_Reactivity High Reactivity Required? Start->High_Reactivity TNFB Use 1-Fluoro-2,4,6-trinitrobenzene High_Reactivity->TNFB Yes DNFB Use 1-Fluoro-2,4-dinitrobenzene High_Reactivity->DNFB Moderate MNFB Use 4-Fluoronitrobenzene (Consider harsher conditions) DNFB->MNFB No

Workflow for selecting a fluoronitrobenzene derivative.

This guide provides a foundational understanding of the comparative reactivity of fluoronitrobenzene derivatives in SNAr reactions. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed information on specific substrate-nucleophile combinations.

A Comparative Analysis of the Predicted Biological Activity of 1,5-Difluoro-3-methoxy-2-nitrobenzene and 1-Fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the predicted biological activities of 1,5-Difluoro-3-methoxy-2-nitrobenzene and 1-Fluoro-3-methoxy-2-nitrobenzene. In the absence of direct comparative experimental data, this analysis is based on established structure-activity relationships and the known influence of fluorine substitution in medicinal chemistry. The introduction of an additional fluorine atom in this compound is anticipated to modulate its physicochemical properties, potentially leading to altered metabolic stability, cell permeability, and target interactions compared to its mono-fluorinated counterpart. This document outlines the theoretical basis for these predictions and provides detailed protocols for key experiments to validate these hypotheses.

Introduction

Nitroaromatic compounds are a class of molecules with diverse biological activities, ranging from antimicrobial to anticancer effects. Their activity is often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. The substitution pattern on the aromatic ring plays a crucial role in modulating the biological and toxicological profiles of these compounds.

This guide focuses on two structurally related compounds: this compound and 1-Fluoro-3-methoxy-2-nitrobenzene. The primary structural difference is the presence of a second fluorine atom in the former. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate binding affinity. This comparison will explore the predicted impact of this additional fluorine atom on the biological activity of the parent molecule.

Physicochemical Properties

The introduction of a second fluorine atom is expected to alter the physicochemical properties of the molecule, which in turn can influence its biological activity.

Property1-Fluoro-3-methoxy-2-nitrobenzeneThis compoundPredicted Impact of Difluorination
Molecular Weight 171.13 g/mol [1]189.12 g/mol Increased molecular weight
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherIncreased lipophilicity, potentially affecting membrane permeability and protein binding.
Electron Distribution The fluorine and nitro groups are electron-withdrawing.The two electron-withdrawing fluorine atoms will have a more pronounced effect on the electron density of the aromatic ring.May alter the reduction potential of the nitro group, influencing its bioactivation.
Metabolic Stability The C-F bond is strong, conferring some metabolic stability.The presence of a second C-F bond is likely to further enhance resistance to oxidative metabolism.Increased metabolic stability, potentially leading to a longer biological half-life.

Predicted Biological Activity: A Comparative Outlook

Based on the structural differences and their predicted impact on physicochemical properties, we can hypothesize the following differences in biological activity.

Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is linked to the reductive bioactivation of the nitro group. The electron-withdrawing nature of the fluorine atoms can influence this process.

  • 1-Fluoro-3-methoxy-2-nitrobenzene: The single fluorine atom contributes to the electron-deficient nature of the aromatic ring, facilitating the initial reduction of the nitro group.

  • This compound: The presence of two fluorine atoms will further decrease the electron density of the ring. This could potentially make the nitro group more susceptible to reduction, possibly leading to enhanced formation of cytotoxic reactive intermediates and therefore higher cytotoxicity. However, altered cell permeability due to increased lipophilicity could also be a contributing factor.

Mutagenicity

The mutagenic potential of nitroaromatic compounds is often a consequence of the interaction of their reactive metabolites with DNA.

  • 1-Fluoro-3-methoxy-2-nitrobenzene: Its potential for mutagenicity would depend on the extent of its bioactivation to DNA-reactive species.

  • This compound: If the increased electron-withdrawing effect of the two fluorine atoms leads to more efficient bioactivation, it could be hypothesized that this compound may exhibit a higher mutagenic potential.

Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, which are also dependent on the reduction of the nitro group within microbial cells.

  • 1-Fluoro-3-methoxy-2-nitrobenzene: Expected to exhibit some level of antimicrobial activity.

  • This compound: The enhanced lipophilicity of the difluorinated compound may improve its penetration through microbial cell walls, and the potentially more facile reduction of the nitro group could lead to more potent antimicrobial effects.

Proposed Experimental Verification

To validate the above predictions, a series of in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 1-Fluoro-3-methoxy-2-nitrobenzene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[2][3]

Experimental Protocol:

  • Bacterial Strains: Utilize Salmonella typhimurium strains (e.g., TA98 and TA100) with and without metabolic activation (S9 mix).[4]

  • Compound Preparation: Dissolve this compound and 1-Fluoro-3-methoxy-2-nitrobenzene in a suitable solvent (e.g., DMSO).

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.[5]

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[4][6]

Visualizing the Mechanisms and Workflows

Signaling Pathway: Bioactivation of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on their metabolic activation through the reduction of the nitro group. This process can generate reactive intermediates that can lead to cellular damage.

Bioactivation_of_Nitroaromatics Parent Nitroaromatic Compound (R-NO2) Radical Nitro Anion Radical (R-NO2•-) Parent->Radical + e- Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + e-, + H+ Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+ Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecules Covalent Binding Damage Cellular Damage (Cytotoxicity, Mutagenicity) Macromolecules->Damage

Caption: Generalized bioactivation pathway of nitroaromatic compounds.

Experimental Workflow: Comparative Biological Evaluation

A structured workflow is essential for the systematic comparison of the biological activities of the two compounds.

Experimental_Workflow Start Start: Obtain Compounds 1. This compound 2. 1-Fluoro-3-methoxy-2-nitrobenzene PhysChem Physicochemical Characterization (LogP, pKa, Solubility) Start->PhysChem InVitro In Vitro Biological Assays Start->InVitro DataAnalysis Data Analysis and Comparison (IC50, Mutagenic Potential, MIC) PhysChem->DataAnalysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Mutagenicity Mutagenicity Assay (e.g., Ames Test) InVitro->Mutagenicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) InVitro->Antimicrobial Cytotoxicity->DataAnalysis Mutagenicity->DataAnalysis Antimicrobial->DataAnalysis Conclusion Conclusion and Structure-Activity Relationship (SAR) Elucidation DataAnalysis->Conclusion

Caption: Proposed workflow for the comparative biological evaluation.

Conclusion

While direct experimental data comparing the biological activities of this compound and 1-Fluoro-3-methoxy-2-nitrobenzene is currently unavailable in the public domain, a theoretical comparison based on well-established principles of medicinal chemistry suggests that the difluorinated analog may exhibit enhanced biological activity. The additional fluorine atom is predicted to increase lipophilicity and metabolic stability, and potentially facilitate the bioactivation of the nitro group. These hypotheses, however, require experimental validation. The provided experimental protocols for cytotoxicity and mutagenicity testing offer a clear path forward for researchers to quantitatively assess and compare the biological profiles of these two compounds. The elucidation of their structure-activity relationship will be valuable for the future design of novel therapeutic agents.

References

A Comparative Guide to Purity Assessment of 1,5-Difluoro-3-methoxy-2-nitrobenzene: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 1,5-Difluoro-3-methoxy-2-nitrobenzene is paramount. This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, where its purity can significantly influence the efficacy, safety, and yield of the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols.

The synthesis of substituted nitroaromatic compounds can often result in isomeric impurities or residual starting materials. Therefore, a robust analytical method is required to separate and quantify the main component from any potential byproducts.[2]

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[2][3] The following table provides a comparative overview of HPLC with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Suitable for volatile compounds; may require derivatization for non-volatile compounds, with a risk of thermal degradation.[3]Provides structural confirmation and can be used for quantifying impurities if their signals are well-resolved.[3]
Resolution High resolution, enabling separation of closely related impurities.[2]High resolution for volatile compounds.[3]Lower resolution for complex mixtures compared to chromatographic techniques.
Quantification Highly quantitative with excellent accuracy and precision.[3]Quantitative with appropriate calibration.[3]Highly quantitative, can be used without a reference standard for the analyte (qNMR).
Throughput Moderate to high with the use of autosamplers.[3]Moderate throughput.[3]Lower throughput, longer acquisition times may be needed for sensitivity.
Special Considerations Wide range of column chemistries for method development.Potential for thermal degradation of the analyte.¹⁹F NMR is particularly useful for fluorinated compounds, offering a clean spectrum for quantification.[4][5]

Experimental Protocols

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is based on established protocols for similar fluorinated nitroaromatic compounds and is designed to be robust and reproducible.[6]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a column oven, and an autosampler.[6]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Detection: UV at 254 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.[6]

Alternative Method 1: Gas Chromatography (GC)

GC can be a suitable alternative, particularly for identifying volatile impurities.

Instrumentation:

  • A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a suitable capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: Initial temperature of 60°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C (FID)

  • Injection Mode: Split

  • Sample Preparation: 1 mg/mL of this compound in a suitable solvent like dichloromethane.

Alternative Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Given the presence of fluorine atoms, ¹⁹F NMR is a powerful tool for purity assessment, offering high selectivity and the ability to quantify without a specific reference standard for the main component.[4][5][7][8][9]

Instrumentation:

  • A high-resolution NMR spectrometer.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4][5]

  • Internal Standard: A known amount of a stable, fluorinated compound with a well-resolved signal (e.g., trifluoroacetic acid).[4][5]

  • Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio, with an appropriate relaxation delay to ensure full relaxation of the nuclei for accurate integration.

Workflow and Data Analysis

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Acetonitrile (1 mg/mL) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into HPLC system C->D E Separate components on C18 column D->E F Detect analytes by UV at 254 nm E->F G Integrate peak areas F->G H Calculate purity (%) by area normalization G->H I Identify impurities by relative retention time G->I

Workflow for HPLC Purity Assessment.

A logical approach to purity assessment involves using orthogonal techniques to gain a comprehensive understanding of the sample's purity profile.

cluster_sample Test Sample cluster_methods Analytical Techniques cluster_results Purity Information Sample This compound HPLC HPLC-UV Sample->HPLC GC GC-FID/MS Sample->GC NMR ¹⁹F qNMR Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Impurities Impurity Profile (Volatile & Non-Volatile) HPLC->Impurities GC->Impurities NMR->Purity Structure Structural Confirmation NMR->Structure

Relationship between Analytical Techniques and Purity Information.

References

Unveiling the Reactive Sites of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Comparative Guide to Predicted and Experimental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the predicted reactive sites in 1,5-Difluoro-3-methoxy-2-nitrobenzene and contrasts them with the experimentally observed reactivity of a structurally related alternative, 2,4-difluoronitrobenzene. This comparison offers valuable insights into the directing effects of substituents on the benzene ring in SNAr reactions.

Predicted Reactive Sites in this compound

The reactivity of this compound in nucleophilic aromatic substitution is primarily governed by the electronic effects of its substituents. The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group, which strongly activates the benzene ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

The fluorine atoms at C1 and C5 are excellent leaving groups in SNAr reactions. The fluorine at C1 is ortho to the nitro group, while the fluorine at C5 is in a para-like position, influenced by the combined effects of the nitro and methoxy groups. The methoxy group (-OCH₃) at C3 is generally considered an electron-donating group by resonance, which can have a more complex influence on the overall reactivity and regioselectivity in SNAr.

Based on these established principles, the predicted order of reactivity for the fluorine leaving groups in this compound is as follows:

  • Primary Reactive Site (Predicted): The fluorine atom at the C1 position . This position is directly ortho to the strongly activating nitro group, making it the most electrophilic carbon and the most likely site for nucleophilic attack.

  • Secondary Reactive Site (Predicted): The fluorine atom at the C5 position . While not directly para to the nitro group, this position is still significantly activated and represents a potential secondary site for substitution.

Comparative Analysis with 2,4-Difluoronitrobenzene

To provide a tangible comparison for the predicted reactivity of this compound, we can examine the well-documented experimental reactivity of 2,4-difluoronitrobenzene. In this molecule, the nitro group is at C1, and the fluorine atoms are at C2 and C4. This provides a clear case of ortho and para activation.

Experimental studies have shown that in nucleophilic aromatic substitution reactions of 2,4-difluoronitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is preferentially substituted.[1][2] However, the fluorine at the C2 position (ortho to the nitro group) is also reactive, and the regioselectivity can be influenced by reaction conditions such as the solvent and the nature of the nucleophile.[1]

The following table summarizes the comparison between the predicted reactive sites of this compound and the experimentally observed reactive sites of 2,4-difluoronitrobenzene.

CompoundPredicted/Experimental Reactive Site (Primary)Predicted/Experimental Reactive Site (Secondary)Activating Group and PositionLeaving Groups and Positions
This compoundC1-F (Predicted)C5-F (Predicted)-NO₂ at C2-F at C1, C5
2,4-DifluoronitrobenzeneC4-F (Experimental)[1][2]C2-F (Experimental)[1]-NO₂ at C1-F at C2, C4

This comparison highlights that while the fundamental principles of ortho/para activation by a nitro group hold, the specific regioselectivity can be nuanced. For this compound, the ortho position (C1) is predicted to be the most reactive, which is a common trend in many SNAr reactions.

Visualizing Reactivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams depict the predicted reactivity of this compound and a general workflow for its experimental validation.

Predicted Reactivity of this compound substituents Substituents: -NO2 (C2) -F (C1, C5) -OCH3 (C3) activation Strong Activation by -NO2 Group substituents->activation ortho_para Directing Effect: Ortho and Para Positions Activated activation->ortho_para c1_reactivity Primary Reactive Site: C1-F (Ortho to -NO2) ortho_para->c1_reactivity c5_reactivity Secondary Reactive Site: C5-F (Para-like to -NO2) ortho_para->c5_reactivity nucleophilic_attack Nucleophilic Attack c1_reactivity->nucleophilic_attack c5_reactivity->nucleophilic_attack

Caption: Predicted reactivity of this compound.

Experimental Workflow for Validation of Reactive Sites start Start: This compound + Nucleophile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Reaction Work-up and Purification reaction->workup analysis Product Characterization: - NMR Spectroscopy - Mass Spectrometry - X-ray Crystallography workup->analysis determination Determination of Regioselectivity and Product Yields analysis->determination

Caption: General experimental workflow for validating reactive sites.

Experimental Protocol for Validation

The following is a general experimental protocol that can be adapted to validate the predicted reactive sites of this compound through a nucleophilic aromatic substitution reaction.

Objective: To determine the regioselectivity of the reaction between this compound and a selected nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, morpholine, or sodium thiophenoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (if required, e.g., potassium carbonate)

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical instruments (NMR spectrometer, mass spectrometer)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the nucleophile (1.0-1.2 equivalents) and, if necessary, a base to the reaction mixture. The addition may be performed at room temperature or at a reduced temperature, depending on the reactivity of the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the substituted product(s).

  • Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to determine the chemical structure and confirm the position of the substitution. The relative yields of the different regioisomers can be determined by integration of the corresponding signals in the ¹H NMR spectrum of the crude reaction mixture.

Disclaimer: This guide provides a theoretical prediction of the reactive sites of this compound based on established chemical principles. Experimental validation is necessary to confirm these predictions. The provided experimental protocol is a general guideline and may require optimization for specific nucleophiles and reaction conditions.

References

Safety Operating Guide

Proper Disposal of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a chemical intermediate used in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[2][3] It is also suspected of causing cancer and may damage fertility or the unborn child.[2]

Hazard Profile and Safety Summary

A clear understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The following table summarizes key safety data.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]DangerP260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340
Carcinogenicity Suspected of causing cancer.[2]Health HazardP201, P202, P280, P308+P313
Reproductive Toxicity May damage fertility or the unborn child.[2]Health HazardP201, P202, P280, P308+P313
Specific Target Organ Toxicity Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.[2]Health HazardP260, P314
Flammability Combustible liquid.[2][3]FlameP210
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2](none)P273

Experimental Workflow for Disposal

The following diagram outlines the procedural workflow for the safe disposal of this compound from the laboratory setting to its final disposition.

Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposition A Step 1: Personal Protective Equipment (PPE) B Step 2: Waste Segregation A->B C Step 3: Waste Collection B->C D Step 4: Labeling C->D E Step 5: Container Sealing & Temporary Storage D->E Transfer to SAA F Step 6: Request for Pickup E->F G Step 7: Transport by Licensed Contractor F->G Scheduled Pickup H Step 8: Disposal at Approved Facility (Incineration) G->H

Disposal Workflow

Detailed Disposal Protocol

This protocol provides a step-by-step guide for researchers and laboratory personnel for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (inspect before use).[4]

    • Safety glasses with side-shields or goggles.[4]

    • A lab coat or other protective clothing.[2]

    • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

2. Waste Segregation:

  • This compound is a halogenated organic compound .[5]

  • It is imperative to collect this waste separately from non-halogenated organic waste to ensure proper disposal and to prevent dangerous chemical reactions.[6][7]

  • Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.

3. Waste Collection:

  • Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[7]

  • The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) carboys are often suitable.

  • Keep the waste container closed except when adding waste.[7]

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".[6]

  • Indicate the approximate concentration and volume.

  • Affix the appropriate hazard symbols (e.g., toxic, health hazard, flammable).

5. Container Sealing and Temporary Storage:

  • Once the container is full (do not overfill, typically to 90% capacity), securely seal it.

  • Store the sealed container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat or ignition sources.[7]

  • Ensure secondary containment is in place to mitigate any potential leaks.[6]

6. Request for Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

7. Transport and Final Disposal:

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][4][8]

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[5][9]

  • Never dispose of this chemical down the drain or in regular trash.[6]

Spill and Emergency Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[6]

For any exposure, seek immediate medical attention. If on skin, wash thoroughly with soap and water.[10] If inhaled, move to fresh air.[10] If in eyes, rinse cautiously with water for several minutes.[3][10]

References

Personal protective equipment for handling 1,5-Difluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Difluoro-3-methoxy-2-nitrobenzene

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. The following information is a synthesis of available data for structurally related nitroaromatic compounds and established laboratory safety practices.

Hazard Identification and Personal Protective Equipment

This compound, as a member of the nitroaromatic family, should be handled with care. Based on data from similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Personal Protective Equipment (PPE) Recommendations

A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4]
Chemical and Physical Properties
PropertyValue
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.117 g/mol [6]
Boiling Point 238 °C[6]
Density 1.414 g/mL[6]
Storage Room temperature, dry.[6]

Operational and Disposal Plans

A systematic approach is crucial when working with this compound.

Experimental Workflow

prep Preparation & Engineering Controls weigh Weighing & Transfer prep->weigh Ensure fume hood is certified and safety equipment is accessible experiment During Experiment weigh->experiment Contain dust and label all containers post Post-Experiment experiment->post Avoid contact and no eating/drinking storage Storage post->storage Wash hands thoroughly

Caption: A streamlined workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

  • Avoid the formation of dust during handling.[2][4]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.[4]

  • Avoid contact with skin and eyes.[2][7]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

4. Post-Experiment:

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill Management Protocol

evacuate Evacuate ventilate Ventilate evacuate->ventilate Clear immediate area don_ppe Don PPE ventilate->don_ppe Use fume hood if possible contain Contain Spill don_ppe->contain Include respiratory protection dispose Dispose contain->dispose Sweep solid material into a labeled, sealed container

Caption: A step-by-step protocol for managing spills of this compound.

  • Evacuate: Evacuate personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[4]

Disposal Plan
  • Chemical Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7] Do not discharge to sewer systems.[7]

  • Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[7]

  • Contaminated PPE: Contaminated clothing should be taken off and washed before reuse.[1][2] Disposable contaminated PPE, such as gloves, should be placed in a sealed bag and disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.